Halobetasol Propionate
Description
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-LICBFIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046636 | |
| Record name | Halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66852-54-8 | |
| Record name | Halobetasol propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66852-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol propionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halobetasol Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOBETASOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid. The synthesis involves a multi-step process commencing from the readily available steroid precursor, diflorasone (B526067). This document outlines the key transformations, intermediate compounds, and reaction conditions, presenting quantitative data in a structured format for ease of comparison and analysis.
Core Synthesis Pathway Overview
The synthesis of halobetasol propionate from diflorasone can be delineated into three primary stages:
-
Selective Esterification: The initial step involves the selective propionylation of the C-17 hydroxyl group of diflorasone to yield diflorasone-17-propionate.
-
Mesylation: The C-21 hydroxyl group of diflorasone-17-propionate is subsequently activated by conversion into a mesylate ester, forming diflorasone-17-propionate-21-mesylate. This transformation renders the C-21 position susceptible to nucleophilic substitution.
-
Halogenation: The final step is a nucleophilic substitution reaction where the mesylate group at the C-21 position is displaced by a chloride ion to afford the final product, this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each key transformation in the synthesis of this compound.
Step 1: Synthesis of Diflorasone-17-propionate
The selective esterification at the C-17 position is a critical step that leverages the differential reactivity of the hydroxyl groups in the diflorasone molecule.
Experimental Protocol:
A mixture of diflorasone and a suitable propionylating agent, such as triethyl orthopropionate, is reacted in the presence of an acid catalyst, like p-toluenesulfonic acid (PTSA), in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). The reaction mixture is stirred at a controlled temperature to ensure selective esterification at the C-17 hydroxyl group. Upon completion, the reaction is quenched, and the product, diflorasone-17-propionate, is isolated through precipitation and filtration.
| Parameter | Value |
| Starting Material | Diflorasone |
| Reagents | Triethyl orthopropionate, p-toluenesulfonic acid (PTSA) |
| Solvent | N,N-dimethylacetamide (DMA) |
| Reaction Time | 5 hours |
| Product | Diflorasone-17-propionate |
Step 2: Synthesis of Diflorasone-17-propionate-21-mesylate
The activation of the C-21 hydroxyl group is achieved through mesylation, preparing the molecule for the final halogenation step.
Experimental Protocol:
Diflorasone-17-propionate is dissolved in a suitable organic solvent, and a mesylating agent, typically methanesulfonyl chloride, is added in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is monitored until completion, after which the product, diflorasone-17-propionate-21-mesylate, is isolated.
| Parameter | Value |
| Starting Material | Diflorasone-17-propionate |
| Reagents | Methanesulfonyl chloride, Base |
| Product | Diflorasone-17-propionate-21-mesylate |
Step 3: Synthesis of this compound
The final step involves the displacement of the mesylate group with a chloride ion to yield this compound.[1]
Experimental Protocol:
Diflorasone-17-propionate-21-mesylate is dissolved in N,N-dimethylacetamide (DMA), and a source of chloride ions, such as lithium chloride, is added to the mixture.[1] The reaction is heated to facilitate the nucleophilic substitution.[1] The progress of the reaction is monitored, and upon completion, the mixture is cooled, and the product is precipitated by the addition of water.[1] The crude this compound is then collected by filtration, washed, and dried.[1] Further purification can be achieved by recrystallization.
| Parameter | Value |
| Starting Material | Diflorasone-17-propionate-21-mesylate |
| Reagents | Lithium chloride |
| Solvent | N,N-dimethylacetamide (DMA) |
| Reaction Temperature | 100-110°C |
| Reaction Time | 3 hours |
| Product | This compound |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformations and the logical flow of the synthesis process.
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Physicochemical properties of halobetasol propionate for research applications
An In-depth Technical Guide to the Physicochemical Properties of Halobetasol (B1672918) Propionate (B1217596)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of halobetasol propionate, a high-potency synthetic corticosteroid. The information herein is intended to support research and development applications by providing detailed data, experimental protocols, and a clear understanding of its mechanism of action.
Core Physicochemical Characteristics
This compound is a white to off-white crystalline powder.[1][2] It is a trihalogenated corticosteroid structurally related to clobetasol, designed for topical dermatological use.[3][4] Its potent anti-inflammatory, antipruritic, and vasoconstrictive properties make it effective for treating corticosteroid-responsive dermatoses such as psoriasis and eczema.[5][6][7]
Data Presentation
The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 21-Chloro-6α,9-difluoro-11β-hydroxy-16β-methyl-pregna-1,4-diene-3-20-dione,17-propionate | [4][8] |
| Molecular Formula | C₂₅H₃₁ClF₂O₅ | [3][8] |
| Molecular Weight | ~484.96 g/mol | [2][3][6][9][10] |
| CAS Number | 66852-54-8 | [3][9] |
| Appearance | White to off-white crystalline powder |[1][2][8][11] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 200 - 221°C (with decomposition) | [3][8][9][12][13] |
| Boiling Point | 570.7 ± 50.0 °C (Predicted) | [10][13] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) |[10][12][13] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Insoluble / Practically Insoluble | [1][2][8][9][11] |
| Ethanol | Soluble (37%) | [8] |
| Dichloromethane | Freely Soluble | [1][2] |
| Acetone | Freely Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (>50%) | [8][9] |
| Diesters (e.g., dibutyl adipate) | Soluble | [8][9] |
| Long-chain monoesters | Slightly soluble | [8] |
| Dioxane | Sparingly Soluble | [13][14] |
| Methanol | Slightly Soluble |[13][14] |
Table 4: Ionization and Lipophilicity
| Property | Value | Source(s) |
|---|---|---|
| pKa (Strongest Acidic) | 13.55 (Predicted) | [15] |
| logP (XLogP3) | 3.7 (Computed) |[12] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound exerts its effects by binding to intracellular glucocorticoid receptors (GR).[5][7] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock protein 90 (hsp90).[16] Upon binding to this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5][16]
Once in the nucleus, the activated GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), upregulating the transcription of anti-inflammatory genes. A key example is the induction of annexins (lipocortins), which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5][15]
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[5] This "tethering" mechanism suppresses the expression of various cytokines, chemokines, and adhesion molecules that mediate inflammatory responses.[5][17]
Caption: Glucocorticoid Receptor (GR) signaling pathway for this compound.
Stability Profile
Forced degradation studies are crucial for developing stability-indicating analytical methods. This compound shows variable stability under different stress conditions.
-
Base and Oxidative Stress: Significant degradation occurs in the presence of a base (e.g., 0.5 N NaOH at 60°C) and under oxidative conditions (e.g., 3.0% H₂O₂ at 60°C).[18]
-
Acid, Thermal, and Neutral Stress: The compound exhibits mild degradation under acidic (e.g., 0.5 N HCl at 60°C), thermal (60°C), and neutral aqueous conditions.[18]
-
Photolytic and Humidity Stress: Mild degradation is also observed under photolytic and high-humidity (e.g., 25°C/90% RH) conditions.[18]
These studies, typically performed according to International Conference on Harmonization (ICH) guidelines, are essential for identifying potential degradation products and ensuring the specificity of quantitative methods.[18][19]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. Standardized protocols for key parameters are detailed below.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining logP.[20] It directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.
Caption: Experimental workflow for logP determination using the shake-flask method.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and allowing them to separate for at least 24 hours.[21]
-
Sample Preparation: Accurately weigh and dissolve this compound in the aqueous phase to a known concentration.
-
Partitioning: Combine a known volume of the drug solution with a known volume of the pre-saturated n-octanol in a suitable vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow equilibrium to be reached.
-
Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions and ensure a clean separation.[20]
-
Quantification: Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.
Protocol 2: Solubility Determination
This protocol determines the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer solution) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Result: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 3: Stability-Indicating HPLC Method Development (Forced Degradation)
This protocol outlines the steps to stress the drug product to evaluate the stability-indicating nature of an analytical method.
Methodology:
-
Sample Preparation: Prepare separate solutions or suspensions of this compound in various stress agents.
-
Stress Conditions: Expose the samples to a range of ICH-prescribed conditions:[18][19]
-
Acid Hydrolysis: Treat with 0.5 N - 1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.5 N - 1 N NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat with hydrogen peroxide (e.g., 3-6% H₂O₂) at an elevated temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60°C).
-
Photodegradation: Expose the drug to a combination of UV and visible light in a photostability chamber.
-
-
Time Points: Sample the stressed solutions at various time points. Neutralize acidic or basic samples before analysis.
-
Chromatographic Analysis: Analyze the stressed samples using an HPLC method. The goal is to achieve baseline separation between the intact this compound peak and all degradation product peaks.[19] A diode-array detector is used to assess peak purity.
-
Validation: A method is considered stability-indicating if it can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[22]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound [drugfuture.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Articles [globalrx.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. benchchem.com [benchchem.com]
- 10. haihangchem.com [haihangchem.com]
- 11. drugs.com [drugs.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 14. This compound | 66852-54-8 [chemicalbook.com]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0014734) [hmdb.ca]
- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fixed-Combination this compound and Tazarotene in the Treatment of Psoriasis: Narrative Review of Mechanisms of Action and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Halobetasol Propionate: An In-depth Technical Guide on Glucocorticoid Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid utilized for its significant anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes. This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of halobetasol propionate. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. It includes detailed experimental protocols for competitive radioligand binding assays and fluorescence polarization assays. Furthermore, this guide presents the canonical glucocorticoid receptor signaling pathway and contextualizes the binding characteristics of potent corticosteroids with comparative data for well-characterized glucocorticoids such as dexamethasone (B1670325) and fluticasone (B1203827) propionate.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a synthetic corticosteroid characterized by its high potency, classifying it as a "super-potent" topical steroid.[1][2] Its mechanism of action is analogous to other corticosteroids, involving its binding to the intracellular glucocorticoid receptor (GR).[3][4] The GR is a member of the nuclear receptor superfamily and, in its unbound state, resides in the cytoplasm as part of a multiprotein complex.[5] Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[1][4] Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby upregulating or downregulating the transcription of target genes involved in inflammatory and immune responses.[3][6]
The affinity and kinetics of a corticosteroid for the GR are critical determinants of its potency and duration of action. High binding affinity, characterized by a low dissociation constant (Kd) or inhibition constant (Ki), generally correlates with greater therapeutic efficacy. The kinetics of the interaction, including the association (kon) and dissociation (koff) rates, provide further insight into the pharmacodynamic profile of the drug.
Glucocorticoid Receptor Binding Affinity and Kinetics
Data Presentation: Comparative Glucocorticoid Receptor Binding
The following tables summarize the receptor binding affinity and kinetic parameters for other well-characterized glucocorticoids to provide context for the anticipated high affinity of this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Parameter | Value (nM) |
| Dexamethasone | Human Lung | Kinetic Assay | Kd | 9.36 |
| Fluticasone Propionate | Human Lung | Kinetic Assay | Kd | 0.49 |
| Budesonide | Human Lung | Kinetic Assay | Kd | 1.32 |
| Mometasone Furoate | Recombinant Human GR | Competitive Binding | Relative Affinity | Higher than Dexamethasone |
Table 2: Glucocorticoid Receptor Binding Kinetics
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Half-life of Receptor-Ligand Complex (hours) |
| Dexamethasone | Data not readily available | Data not readily available | Data not readily available |
| Fluticasone Propionate | High | Low | ~10 |
| Budesonide | 3.15 x 10⁵ | 4.17 x 10⁻⁵ | 4.6 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and kinetics of ligands to the glucocorticoid receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GR.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung adenocarcinoma cells) or tissues known to express the receptor. This is typically achieved through homogenization and ultracentrifugation.[7]
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).[6]
-
Competition: Parallel incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The binding reactions are allowed to reach equilibrium, which may require incubation for several hours at a low temperature (e.g., 4°C) to maintain receptor stability.[7]
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. Common methods include filtration through glass fiber filters or treatment with dextran-coated charcoal followed by centrifugation.[7]
-
Quantification: The amount of radioactivity trapped on the filters or remaining in the supernatant is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
Fluorescence Polarization Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled GR ligand upon binding to the receptor.
Methodology:
-
Reagent Preparation: A fluorescently labeled glucocorticoid ligand (fluorophore) and a source of purified or recombinant human GR are required.[8][9]
-
Assay Setup: In a multi-well plate, the fluorescent ligand is mixed with varying concentrations of the competitor compound (this compound).
-
Binding Reaction: The GR preparation is added to initiate the binding reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.[9]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters. The binding of the fluorescent ligand to the large GR protein slows its rotation, resulting in an increase in fluorescence polarization. A competitor compound will displace the fluorescent ligand, leading to a decrease in polarization.[10]
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound.
Visualization of Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the key steps in the canonical glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The diagram below outlines the workflow for a typical competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Fluorescence Polarization Assay
The following diagram illustrates the workflow for a fluorescence polarization-based competitive binding assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Halobetasol Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
The Modulatory Effects of Halobetasol Propionate on Inflammatory Cytokine Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate the gene expression of key inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms by which halobetasol propionate exerts its anti-inflammatory effects, with a specific focus on its impact on the gene expression of pivotal inflammatory cytokines. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction
Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are characterized by the dysregulated expression of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These cytokines orchestrate a cascade of events leading to the clinical manifestations of inflammation, such as erythema, edema, and pruritus. This compound, a synthetic corticosteroid, is highly effective in mitigating these symptoms due to its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] At the heart of its mechanism of action lies its ability to intricately regulate the transcription of genes encoding these inflammatory cytokines.
Mechanism of Action: A Molecular Perspective
This compound's mechanism of action is centered around its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] Upon topical application, this compound penetrates the skin and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.
Once in the nucleus, the this compound-GR complex modulates gene expression through several key mechanisms:
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the transcription of genes encoding a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (annexin A1), which inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
Through these genomic actions, this compound effectively downregulates the expression of key pro-inflammatory cytokines, thus dampening the inflammatory cascade.
Signaling Pathway
Data Presentation: Quantitative Effects on Cytokine Expression
Table 1: Effect of this compound (in Combination with Tazarotene) on Pro-inflammatory Cytokine Protein Levels in Psoriatic Plaques
A clinical study investigating a fixed-combination lotion of this compound 0.01% and tazarotene (B1682939) 0.045% (HP/TAZ) in patients with plaque psoriasis demonstrated a significant reduction in the protein levels of TNF-α and IL-17A in treated plaques compared to untreated plaques.
| Cytokine | Timepoint | Mean Concentration (pg/mL) in HP/TAZ-Treated Plaques | Mean Concentration (pg/mL) in Untreated Plaques | p-value |
| TNF-α | Baseline | 7.94 | 3.74 | 0.041 |
| Week 4 | Not Reported | Not Reported | < 0.03 | |
| Week 8 | Not Reported | Not Reported | < 0.03 | |
| Week 12 | Not Reported | Not Reported | < 0.03 | |
| IL-17A | Baseline | Not Reported | Not Reported | - |
| Week 2 | Not Reported | Not Reported | < 0.05 | |
| Week 4 | Not Reported | Not Reported | < 0.05 | |
| Week 8 | Not Reported | Not Reported | < 0.05 |
It is important to note that these results reflect the combined effect of this compound and tazarotene.
Table 2: Analogous Data - Effect of a Potent Corticosteroid (Dexamethasone) on IL-1β-Induced Inflammatory Gene Expression in A549 Human Lung Epithelial Cells
To illustrate the direct impact of a potent corticosteroid on cytokine gene expression, the following data from a study on dexamethasone (B1670325) is presented. This serves as a representative example of the anticipated effects of this compound.
| Gene | Treatment | Mean Gene Expression (% of IL-1β induced) |
| TNF-α | IL-1β + Dexamethasone (1 µM) | ~40% |
| IL-1β | IL-1β + Dexamethasone (1 µM) | ~20% |
| IL-6 | IL-1β + Dexamethasone (1 µM) | ~30% |
This data is provided for illustrative purposes to demonstrate the potent inhibitory effect of corticosteroids on inflammatory gene expression and is not a direct measurement of this compound's effects.
Experimental Protocols
The following section outlines a detailed methodology for an in-vitro experiment designed to quantify the effects of this compound on the gene expression of inflammatory cytokines in a human keratinocyte cell line.
Objective: To determine the dose-dependent effect of this compound on the gene expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated HaCaT keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for human TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB)
Methodology:
-
Cell Culture and Plating:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Induction of Inflammation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 6 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells using an appropriate RNA extraction reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, ensuring to minimize RNA degradation.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Perform RT-qPCR using a suitable master mix, the synthesized cDNA, and specific primers for TNF-α, IL-1β, IL-6, and the housekeeping gene.
-
Run the PCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-stimulated control group.
-
Experimental Workflow Diagram
Conclusion
This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects by profoundly modulating the gene expression of inflammatory cytokines. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors such as NF-κB and AP-1. While direct quantitative data on the gene expression effects of this compound monotherapy remain an area for further investigation, the available clinical data on combination therapies and analogous data from other potent corticosteroids strongly support its role as a potent suppressor of inflammatory cytokine synthesis at the transcriptional level. The detailed experimental protocol provided herein offers a robust framework for future studies aimed at precisely quantifying these effects and further elucidating the molecular pharmacology of this important therapeutic agent. Such research will be invaluable for the continued development of novel and optimized anti-inflammatory therapies for a range of dermatological conditions.
References
Halobetasol Propionate: A Technical Guide to its Impact on TNF-α and IL-17A Pathways in Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory skin conditions, including psoriasis and eczema. Its therapeutic efficacy is rooted in its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2] This technical guide delves into the core mechanisms of action of halobetasol propionate, with a specific focus on its modulatory effects on the pivotal pro-inflammatory Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17A (IL-17A) signaling pathways. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of the involved signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Role of TNF-α and IL-17A in Skin Inflammation
Chronic inflammatory dermatoses are complex diseases driven by a dysregulated immune response in the skin. Two key cytokines, TNF-α and IL-17A, have been identified as central players in the pathogenesis of conditions like psoriasis.
TNF-α is a pleiotropic cytokine that orchestrates a broad inflammatory response. In the skin, it promotes the activation of various immune cells, enhances the expression of adhesion molecules on endothelial cells facilitating immune cell infiltration, and stimulates keratinocytes to produce a battery of pro-inflammatory mediators.[3]
IL-17A , primarily produced by T helper 17 (Th17) cells, is another critical cytokine in the inflammatory cascade of psoriasis. It acts synergistically with TNF-α to amplify the inflammatory response. IL-17A directly stimulates keratinocyte proliferation and the production of antimicrobial peptides, chemokines, and other cytokines, contributing to the characteristic epidermal hyperplasia and immune cell influx seen in psoriatic lesions.[3][4] The IL-23/Th17 axis, which governs the production of IL-17A, is a key therapeutic target in many inflammatory diseases.
Given their central role, the inhibition of TNF-α and IL-17A pathways is a primary goal of many anti-inflammatory therapies. This compound, as a potent glucocorticoid, exerts its effects by modulating the gene expression of these and other inflammatory mediators.[1][5]
Mechanism of Action of this compound
This compound's anti-inflammatory action is initiated by its passive diffusion across the cell membrane and subsequent binding to the intracellular glucocorticoid receptor (GR).[1][6] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus.
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[7][8]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-17A, and other cytokines, chemokines, and adhesion molecules.[1][5]
By suppressing these key inflammatory pathways, this compound effectively reduces the cardinal signs of skin inflammation: erythema, edema, and pruritus.[1][6]
Quantitative Data on the Impact of this compound on TNF-α and IL-17A
While the general mechanism of corticosteroids in suppressing pro-inflammatory cytokines is well-established, specific quantitative data for this compound monotherapy on TNF-α and IL-17A levels in skin lesions is limited in publicly available literature. However, a clinical study investigating a fixed-combination lotion of 0.01% this compound and 0.045% tazarotene (B1682939) (a retinoid) provides valuable insights into its potential impact.
It is crucial to note that the following data represents the effect of a combination therapy, and the individual contribution of this compound cannot be definitively isolated.
Table 1: Reduction of TNF-α and IL-17A in Psoriatic Lesions with this compound and Tazarotene Combination Lotion
| Timepoint | Mean TNF-α Level (pg/mL) in Treated Plaque | % Reduction from Baseline (TNF-α) | Mean IL-17A Level (pg/mL) in Treated Plaque | % Reduction from Baseline (IL-17A) | p-value (Treated vs. Untreated) |
| Baseline | 7.94 | - | 15.37 | - | - |
| Week 2 | 2.04 | 74.3% | Significantly Reduced | - | < 0.05 (for IL-17A) |
| Week 4 | Significantly Reduced | - | Significantly Reduced | - | < 0.03 (for TNF-α), < 0.05 (for IL-17A) |
| Week 8 | Significantly Reduced | - | Significantly Reduced | - | < 0.03 (for TNF-α), < 0.05 (for IL-17A) |
| Week 12 | Significantly Reduced | - | Numerically Reduced | - | < 0.03 (for TNF-α) |
Data adapted from a study on a fixed-combination lotion of this compound and tazarotene.[4][9] The study reported statistically significant reductions in both TNF-α and IL-17A levels in treated plaques compared to untreated plaques over a 12-week period.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of evaluating the impact of topical corticosteroids on inflammatory markers in the skin.
In Vivo Psoriasis Plaque Study with Topical Treatment
-
Study Design: A double-blind, vehicle-controlled study involving patients with mild-to-moderate plaque psoriasis.[9] Symmetrical plaques on the body are selected for paired comparison, with one plaque receiving the active treatment and the other a vehicle lotion.[9]
-
Treatment Regimen: Patients self-apply a thin layer of the assigned lotion to the target plaque once daily for a specified duration (e.g., 12 weeks).[9]
-
Clinical Assessment: At baseline and subsequent study visits (e.g., weeks 2, 4, 8, and 12), clinical severity is assessed using the Investigator's Global Assessment (IGA) score, as well as evaluations of erythema, scaling, and induration.[9]
-
Cytokine Quantification:
-
Sample Collection: D-squame tape strips are used to collect stratum corneum samples from the target lesions at each visit.[9] This is a non-invasive method for obtaining proteins from the upper layers of the skin.
-
Protein Extraction: The proteins are extracted from the tape strips using a suitable buffer.
-
Cytokine Measurement: TNF-α and IL-17A levels in the protein extracts are quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA).[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: A sandwich ELISA is a common method for quantifying specific proteins in a sample.
-
Protocol Outline:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: The protein extracts from the D-squame tape strips and a series of known standards are added to the wells. The target cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine but binding to a different epitope, is added.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: General Mechanism of this compound Action
Caption: this compound binds to the glucocorticoid receptor, modulating gene expression.
Diagram 2: Simplified TNF-α and IL-17A Signaling Pathways in Keratinocytes
Caption: TNF-α and IL-17A signaling in keratinocytes leading to inflammation.
Diagram 3: Experimental Workflow for Cytokine Measurement
Caption: Workflow for measuring cytokine levels in skin after topical treatment.
Conclusion
This compound is a highly effective topical corticosteroid that exerts its anti-inflammatory effects through the modulation of key signaling pathways, including those of TNF-α and IL-17A. By binding to the glucocorticoid receptor, it ultimately leads to the suppression of pro-inflammatory gene expression, thereby mitigating the inflammatory cascade in diseases like psoriasis. While direct quantitative data for this compound monotherapy is an area requiring further research, evidence from combination therapy studies strongly suggests its significant role in reducing the levels of these pivotal cytokines in inflamed skin. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of dermatology and drug development, highlighting the molecular basis of this potent therapeutic agent's efficacy. Further studies focusing on the specific effects of this compound as a monotherapy are warranted to fully elucidate its impact on the intricate cytokine network in inflammatory skin diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. IL-17 drives psoriatic inflammation via distinct, target cell-specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Topically Delivered Tumor Necrosis Factor-α–Targeted Gene Regulation for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antagonization of IL-17A Attenuates Skin Inflammation and Vascular Dysfunction in Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Pathways of Halobetasol Propionate Under Stress Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the potent corticosteroid, halobetasol (B1672918) propionate (B1217596), under various stress conditions. Understanding the stability of this active pharmaceutical ingredient (API) is critical for the development of robust and safe pharmaceutical formulations. This document details the degradation products formed, outlines the experimental protocols for stress testing, and presents quantitative data on the extent of degradation.
Introduction to Halobetasol Propionate Stability
This compound is a super-high potency corticosteroid used topically to treat a variety of skin conditions.[1] Like all pharmaceutical compounds, it is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, heat, and light.[2] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]
Summary of Degradation Behavior
Forced degradation studies have demonstrated that this compound is most susceptible to degradation under basic and oxidative conditions.[4] Milder degradation is observed under acidic, thermal, and photolytic stress.[4] The primary degradation products identified include halobetasol, diflorasone (B526067) 17-propionate, and diflorasone 21-propionate.[4] Under basic conditions, a unique cyclization product has also been isolated and characterized.[5][6]
Quantitative Degradation Data
The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in a stability-indicating LC method study.
| Stress Condition | Reagent and Conditions | Duration | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.5 N HCl at 60°C | 30 min | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |
| Base Hydrolysis | 0.5 N NaOH at 60°C | 15 min | Significant | Halobetasol, Diflorasone 21-propionate, Unknown impurity, Cyclization product |
| Oxidative Degradation | 3.0% H₂O₂ at 60°C | 20 min | Significant | Halobetasol, Diflorasone 21-propionate, Unknown impurity |
| Thermal Degradation | 60°C | 12 h | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |
| Photolytic Degradation | Sunlight | - | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |
| Neutral Hydrolysis | Water at 60°C | 1 h | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |
Data sourced from Nalwade et al., 2014.[4]
Degradation Pathways and Mechanisms
The degradation of this compound proceeds through several pathways depending on the stress condition applied. The corticosteroid structure has multiple reactive sites susceptible to chemical transformation.
Hydrolytic Degradation (Acidic and Basic Conditions)
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage at the C-17 position is susceptible to hydrolysis, leading to the formation of halobetasol and propionic acid.
Base-Catalyzed Hydrolysis and Cyclization: In the presence of a base, hydrolysis of the C-17 propionate ester occurs, yielding halobetasol.[4] Additionally, a significant degradation pathway involves an intramolecular cyclization reaction.[5][6] This has been reported to be a key degradation pathway for this compound in a basic environment.[5][6]
Caption: Hydrolytic degradation pathways of this compound.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various degradation products. For corticosteroids, the dihydroxyacetone side chain at C-17 is a primary site for oxidative cleavage. Other potential sites of oxidation include the double bonds in the A-ring and the secondary alcohol at C-11.
Caption: Potential oxidative degradation pathways for this compound.
Photodegradation
Photodegradation of corticosteroids can involve complex reactions, including isomerization of the cyclohexadienone moiety and oxidative cleavage of the C-17 side chain. The presence of oxygen can influence the formation of reactive oxygen species, which can further contribute to degradation.
Thermal Degradation
Thermal stress can lead to the hydrolysis of the ester group and potentially other rearrangements, although it is generally a milder degradation pathway for this compound.[4]
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound, based on established protocols.[4]
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 N NaOH.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 60°C for 15 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 N HCl.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 6% H₂O₂.
-
Reflux the mixture at 60°C for 20 minutes.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid drug substance in a hot air oven maintained at 60°C for 12 hours.
-
Alternatively, reflux a solution of the drug in water at 60°C for 1 hour.
-
After the specified time, cool the sample and prepare a solution of approximately 50 µg/mL in the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose the drug substance (solid or in solution) to sunlight for a specified period (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a solution of approximately 50 µg/mL in the mobile phase for HPLC analysis. A control sample should be kept in the dark under the same conditions.
Caption: Experimental workflow for forced degradation studies.
Analytical Methodology
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the analysis of forced degradation samples. A typical method utilizes a C18 column with a gradient elution.
Example HPLC Conditions: [4]
-
Column: Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm)
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, acetonitrile, and methanol (80:15:5 v/v/v)
-
Mobile Phase B: 0.01 M KH₂PO₄ buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, acetonitrile, and methanol (20:70:10 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm
Conclusion
This technical guide has summarized the known degradation pathways of this compound under various stress conditions. The molecule is most labile to basic hydrolysis and oxidation. The primary degradation products have been identified, and detailed experimental protocols for conducting forced degradation studies have been provided. This information is invaluable for formulation development, stability testing, and ensuring the quality and safety of pharmaceutical products containing this compound. Further studies involving advanced analytical techniques such as LC-MS/MS and NMR are recommended for the definitive structural elucidation of all degradation products and a more in-depth understanding of the degradation mechanisms.
References
- 1. Halobetasol: Package Insert / Prescribing Information [drugs.com]
- 2. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Halobetasol Propionate and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used to characterize Halobetasol Propionate, a high-potency synthetic corticosteroid. The structural integrity, purity, and identity of Active Pharmaceutical Ingredients (APIs) like this compound are critical for ensuring drug safety and efficacy. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation and quality control.
This document details the principles, experimental protocols, and characteristic data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Given the structural similarity and frequent use as a reference, data for the closely related analogue, Clobetasol Propionate, is included for comparative analysis.
Molecular Structure
This compound (also known as Ulobetasol Propionate) is a fluorinated corticosteroid ester. Its chemical name is 21-chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate. The control of its specific stereochemistry and the identification of related impurities are paramount in its production and formulation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1] |
| Molecular Formula | C₂₅H₃₁ClF₂O₅ | [1] |
| Molecular Weight | 484.96 g/mol | [2] |
| CAS Number | 66852-54-8 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Insoluble in water; Soluble in DMSO | [2][3] |
Spectroscopic Analysis Workflow
The comprehensive characterization of a pharmaceutical substance like this compound involves a multi-technique approach to confirm its identity, structure, and purity. Each spectroscopic method provides unique and complementary information.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a super-high-potency corticosteroid widely utilized in topical formulations for the treatment of various dermatological conditions. The efficacy and safety of these formulations are critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API), primarily its solubility and stability in the chosen vehicle. This technical guide provides an in-depth exploration of the solubility and stability of halobetasol propionate in different solvents, offering a valuable resource for formulation scientists and researchers in the field of drug development. Understanding these core characteristics is paramount for designing robust, effective, and stable topical drug products.
Solubility Profile of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility information for this compound in various solvents.
| Solvent | Solubility | Remarks |
| Water | Insoluble / Practically Insoluble (< 0.007 mg/mL)[1][2][3][4] | Low aqueous solubility is a key characteristic. |
| Dimethyl Sulfoxide (DMSO) | ≥23.25 mg/mL[5] | High solubility. |
| Ethanol (B145695) | Soluble (37%)[1] | Good solubility. |
| Dichloromethane | Freely Soluble[6][7] | High solubility. |
| Acetone | Freely Soluble[8][6][7] | High solubility. |
| Methanol | Slightly Soluble[9] | Limited solubility. |
| Dioxane | Sparingly Soluble | Limited solubility. |
| Diesters (e.g., Dibutyl Adipate) | Soluble[1] | Good solubility in certain non-polar solvents. |
| Long-chain Monoesters (e.g., Isopropyl Myristate) | Slightly Soluble[1] | Limited solubility. |
Note: The term "soluble (37%)" for ethanol likely refers to a weight/volume percentage, indicating high solubility, though the exact conditions are not specified.
Stability Profile of this compound
The chemical stability of this compound is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for developing stable formulations with an adequate shelf life.
Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Observations | Major Degradation Products |
| Acid Hydrolysis (e.g., 1 N HCl) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |
| Base Hydrolysis (e.g., 0.5 N NaOH) | Significant degradation[10]. | A single cyclization product has been isolated and characterized[10][11]. Other studies have identified Halobetasol and Diflorasone 21-propionate. |
| Oxidation (e.g., 6% H₂O₂) | Significant degradation. | Halobetasol, Diflorasone 21-propionate, and other unknown products. |
| Thermal Degradation (e.g., 60°C) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |
| Photolytic Degradation (Light) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to obtaining reliable and reproducible data on solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[2][12][13].
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents of analytical grade
-
Volumetric flasks
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.
Procedure:
-
Add an excess amount of this compound to a volumetric flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the flasks to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating analytical method is essential to separate the intact drug from its degradation products. The following protocol outlines a general approach for conducting forced degradation studies in line with ICH guidelines[14][15][16][17][18].
Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.
Materials:
-
This compound
-
Selected solvents
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
Validated stability-indicating HPLC method (a reverse-phase C18 column is commonly used for corticosteroids)[19][20][21][22][23].
-
Photostability chamber
-
Oven
Procedure:
-
Method Validation: Develop and validate an HPLC method for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound and separate it from its degradation products.
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 N to 1 N. Heat the solution (e.g., at 60°C) for a specified period.
-
Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 N to 1 N. Keep the solution at room temperature or heat gently for a specific duration.
-
Oxidation: Add H₂O₂ to the sample solution (e.g., 3-30%). Store at room temperature or heat.
-
Thermal Degradation: Store the sample solution in an oven at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: At predetermined time points, withdraw samples from the stressed solutions, neutralize if necessary, dilute appropriately, and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent drug. Use a PDA detector to check for peak purity.
Formulation Development Considerations
The solubility and stability data are pivotal in guiding the formulation development process. The logical relationship between these parameters and formulation choices can be visualized as a decision-making workflow.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for the successful development of topical pharmaceutical products. While comprehensive quantitative solubility data remains limited in publicly accessible literature, the available qualitative information provides a strong directional basis for solvent system selection. The well-documented degradation pathways under various stress conditions offer critical insights for formulating a stable product. By employing systematic experimental protocols for solubility and stability assessment, formulation scientists can effectively navigate the challenges of developing robust, safe, and efficacious topical formulations of this compound. This guide serves as a foundational resource to support these critical development efforts.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. enamine.net [enamine.net]
- 3. This compound CREAM, 0.05% [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fffenterprises.com [fffenterprises.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. database.ich.org [database.ich.org]
- 15. ikev.org [ikev.org]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijstr.org [ijstr.org]
- 20. researchgate.net [researchgate.net]
- 21. sciensage.info [sciensage.info]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Impurity Profiling of Halobetasol Propionate Using a Stability-Indicating UPLC Method
[AN001]
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Halobetasol (B1672918) Propionate (B1217596), a high-potency topical corticosteroid. The described method is stability-indicating, capable of separating and quantifying known impurities and degradation products generated under forced degradation conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of halobetasol propionate drug substances and formulations.
Introduction
This compound is a synthetic corticosteroid used topically to treat various inflammatory skin conditions.[1] Like any active pharmaceutical ingredient (API), it is susceptible to the presence of impurities that can arise during synthesis or degradation upon storage.[2] Regulatory authorities mandate strict control over impurity levels to ensure the safety and efficacy of pharmaceutical products. Therefore, a reliable and sensitive analytical method is crucial for the accurate detection and quantification of these impurities.
This application note presents a stability-indicating UPLC method that provides superior resolution and shorter run times compared to traditional HPLC methods.[3][4][5] The method effectively separates this compound from its potential impurities, including process-related impurities and degradation products formed under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines.[6][7]
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC™ System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm).[3][4][5]
-
Mobile Phase A: Potassium hydrogen phosphate (B84403) buffer.[3][4]
-
Solvents: HPLC-grade acetonitrile, methanol, and analytical reagent-grade potassium dihydrogen phosphate and ortho–phosphoric acid.[4]
Chromatographic Conditions
A summary of the optimized UPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm)[3][4] |
| Column Temperature | 40°C[3][4] |
| Mobile Phase A | Potassium hydrogen phosphate buffer[3][4] |
| Mobile Phase B | Acetonitrile and Methanol[3][4] |
| Flow Rate | 0.8 mL/min[7] |
| Detection Wavelength | 242 nm[3][4] |
| Injection Volume | 1.0 µL |
| Run Time | 13.0 min[3][4] |
| Gradient Program | A gradient mixture of the mobile phases is utilized to achieve optimal separation.[3][4] |
Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (a mixture of mobile phase A and B) to obtain a final concentration of approximately 50 µg/mL.[6]
-
Prepare a mixed impurity standard solution containing known impurities at a concentration of approximately 0.5 µg/mL each.
Sample Preparation (for Cream Formulation):
-
Accurately weigh a quantity of the cream equivalent to 0.5 mg of this compound into a suitable volumetric flask.
-
Add a portion of the diluent and heat in a water bath at 30–40°C for approximately 15 minutes with intermittent swirling to disperse the cream.[6]
-
Sonicate the solution for 10 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent to achieve a target concentration of 50 µg/mL of this compound.[6]
-
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] The drug substance is subjected to various stress conditions to induce degradation.
Acid Hydrolysis:
-
Dissolve the this compound sample in 0.5 N HCl.[6]
-
Reflux the solution at 60°C for 30 minutes.[6]
-
Cool the solution and neutralize it with an appropriate volume of 0.5 N NaOH.
-
Dilute to the final concentration with the diluent.
Base Hydrolysis:
-
Dissolve the this compound sample in 0.5 N NaOH.[6]
-
Reflux the solution at 60°C for 15 minutes.[6]
-
Cool the solution and neutralize it with an appropriate volume of 0.5 N HCl.
-
Dilute to the final concentration with the diluent.
Oxidative Degradation:
-
Dissolve the this compound sample in 3.0% H₂O₂.[6]
-
Keep the solution at 60°C for 20 minutes.[6]
-
Cool the solution and dilute to the final concentration with the diluent.
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 60°C for 12 hours.[6]
-
After exposure, dissolve the sample in the diluent to the final concentration.
Photolytic Degradation:
-
Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[6]
-
After exposure, dissolve the sample in the diluent to the final concentration.
Data Presentation
The following table summarizes the known impurities of this compound and their typical relative retention times (RRT) observed with the described UPLC method.
| Impurity Name | Relative Retention Time (RRT) |
| Halobetasol | ~1.22[6] |
| Diflorasone 17-propionate | Degradation product[6] |
| Diflorasone 21-propionate | Degradation product[6] |
| Clobetasol Propionate | Process impurity |
| Diflorasone 17-propionate 21-mesylate | Process impurity[6] |
Visualizations
Experimental Workflow
Caption: UPLC analysis workflow for this compound impurity profiling.
Forced Degradation Study Logic
Caption: Logical flow of forced degradation studies for this compound.
Conclusion
The UPLC method described in this application note is rapid, sensitive, and stability-indicating for the impurity profiling of this compound. The method's ability to separate the main component from its process-related and degradation impurities makes it suitable for routine quality control analysis and stability studies of both the drug substance and its formulations. The detailed protocols and data presentation provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of this compound in this compound 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Skin Permeation Studies of Halobetasol Propionate Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency topical corticosteroid used for the treatment of various inflammatory skin conditions such as psoriasis and eczema.[1][2] The efficacy of a topical dermatological product is critically dependent on its ability to permeate the stratum corneum and reach the target site in the skin. Therefore, in vitro skin permeation studies are an essential component of the development and bioequivalence assessment of topical formulations containing halobetasol propionate.[3][4]
The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, providing a reliable in vitro model to evaluate the release and permeation of active pharmaceutical ingredients (APIs) from semi-solid dosage forms.[5][6] This document provides detailed application notes and standardized protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells.
Key Permeation Parameters
The primary endpoints in these studies are the quantitative measurement of the rate and extent of drug permeation through the skin. The key parameters calculated are:
-
Steady-State Flux (Jss): The rate of drug permeation per unit area at steady-state, typically expressed as μg/cm²/h. It is determined from the slope of the linear portion of the cumulative amount permeated versus time curve.
-
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated by dividing the steady-state flux by the initial drug concentration in the donor formulation.
-
Lag Time (Tlag): The time required for the drug to establish a steady-state diffusion profile across the skin. It is determined by extrapolating the linear portion of the cumulative amount permeated versus time curve to the x-axis.
-
Cumulative Amount Permeated (Qn): The total amount of drug that has permeated the skin at a specific time point, expressed as μg/cm².
Experimental Protocols
Materials and Reagents
-
This compound: Reference standard and active pharmaceutical ingredient.
-
Formulation: Test and reference formulations of this compound (e.g., cream, ointment, gel, lotion).
-
Skin Membrane: Excised human or animal (e.g., porcine ear) skin. The stratum corneum should be intact and the skin should be of a uniform thickness.
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, potentially with a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to ensure sink conditions. The medium should be degassed prior to use to prevent bubble formation.[7]
-
Franz Diffusion Cells: A set of vertical glass Franz diffusion cells with a known diffusion area (e.g., 0.64 to 1.0 cm²) and receptor volume.[5]
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C, mimicking the physiological temperature of the skin surface.[7]
-
Magnetic Stirrer: To ensure uniform mixing of the receptor medium.
-
High-Performance Liquid Chromatography (HPLC) System: For the quantification of this compound in the receptor medium samples.
-
Syringes and Needles: For sample collection.
-
Parafilm: To cover the donor compartment.
Experimental Workflow
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Step-by-Step Protocol
-
Preparation of Skin Membranes:
-
Thaw frozen skin at room temperature.
-
Excise a section of full-thickness skin and carefully remove any underlying subcutaneous fat and connective tissue.
-
Cut the skin into appropriately sized sections to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise its barrier integrity.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[5]
-
Clamp the two chambers together securely to prevent leakage.
-
Fill the receptor chamber with pre-warmed (32°C), degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin.[7][8]
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in the stirring block and connect to the circulating water bath set to maintain a skin surface temperature of 32°C.[7]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of this compound Formulation:
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.[9]
-
Cover the top of the donor chamber with parafilm to prevent evaporation.
-
Record the start time of the experiment.
-
-
Sampling Procedure:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-300 µL) of the receptor medium through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions and a constant volume.[7]
-
Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected receptor medium samples using a validated HPLC method.[10]
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated (μg/cm²) versus time (h).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (Tlag) by extrapolating the linear portion of the plot to the time axis.
-
Calculate the permeability coefficient (Kp) if the concentration of the drug in the donor formulation is known.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro skin permeation studies of different this compound formulations. These values are for illustrative purposes and are based on trends observed for potent topical corticosteroids.
Table 1: Permeation Parameters of Different this compound Formulations
| Formulation Type | Steady-State Flux (Jss) (μg/cm²/h) | Lag Time (Tlag) (h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| 0.05% Cream | 0.15 ± 0.03 | 2.5 ± 0.5 | 0.30 ± 0.06 |
| 0.05% Ointment | 0.12 ± 0.02 | 3.1 ± 0.6 | 0.24 ± 0.04 |
| 0.01% Lotion | 0.25 ± 0.04 | 1.8 ± 0.4 | 2.50 ± 0.40 |
| 0.05% Gel (with penetration enhancer) | 0.35 ± 0.05 | 1.5 ± 0.3 | 0.70 ± 0.10 |
Data are presented as Mean ± Standard Deviation.
Table 2: Cumulative Amount of this compound Permeated Over 24 Hours
| Formulation Type | Cumulative Amount (μg/cm²) at 8h | Cumulative Amount (μg/cm²) at 12h | Cumulative Amount (μg/cm²) at 24h |
| 0.05% Cream | 0.85 ± 0.15 | 1.45 ± 0.25 | 3.25 ± 0.50 |
| 0.05% Ointment | 0.60 ± 0.10 | 1.08 ± 0.20 | 2.50 ± 0.45 |
| 0.01% Lotion | 1.55 ± 0.20 | 2.55 ± 0.35 | 5.65 ± 0.70 |
| 0.05% Gel (with penetration enhancer) | 2.30 ± 0.30 | 3.70 ± 0.45 | 8.05 ± 0.95 |
Data are presented as Mean ± Standard Deviation.
Logical Relationships in Data Interpretation
Caption: Relationship between formulation, permeation, and clinical performance.
Conclusion
The use of Franz diffusion cells for in vitro skin permeation studies of this compound provides valuable data for formulation development, optimization, and quality control. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results. The data generated from these studies can help in selecting the most promising formulations for further clinical evaluation and can be a key component of regulatory submissions for topical dermatological products.
References
- 1. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. rjptonline.org [rjptonline.org]
- 9. permegear.com [permegear.com]
- 10. mdpi.com [mdpi.com]
Protocol for Assessing the Anti-inflammatory Activity of Halobetasol Propionate in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid renowned for its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[1] It is widely utilized in the treatment of various inflammatory skin conditions, including psoriasis and eczema.[2] The therapeutic efficacy of halobetasol propionate stems from its ability to modulate complex signaling pathways involved in the inflammatory cascade. At a molecular level, it binds to intracellular glucocorticoid receptors (GRs), leading to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory genes.[1] This comprehensive guide provides detailed protocols for assessing the anti-inflammatory activity of this compound in established preclinical animal models.
The primary mechanism of action for this compound involves its interaction with glucocorticoid receptors. Upon topical application, the molecule penetrates the skin and binds to these receptors in the cytoplasm. This binding event triggers a conformational change in the receptor, facilitating its translocation into the cell nucleus.[1] Once in the nucleus, the halobetasol-GR complex functions as a transcription factor, modulating the expression of target genes.[1] A key action is the inhibition of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] By interfering with these pathways, this compound effectively reduces the production of a wide array of inflammatory mediators, including cytokines, chemokines, and prostaglandins (B1171923).[1] Furthermore, it enhances the synthesis of lipocortins (annexins), which are proteins that inhibit phospholipase A2, an enzyme critical for the release of arachidonic acid, a precursor for prostaglandins and leukotrienes.[1]
To evaluate the anti-inflammatory potency of this compound formulations, several well-characterized animal models are employed. These models are designed to represent different facets of the inflammatory response, from acute edema to chronic granulomatous inflammation. This document outlines the protocols for three such models: the carrageenan-induced paw edema model, the arachidonic acid-induced ear edema model, and the cotton pellet-induced granuloma model.
Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor and subsequent modulation of intracellular signaling pathways. The following diagram illustrates the key steps in this process.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram provides a general overview of the experimental workflow for assessing the anti-inflammatory activity of a test compound using the animal models described in this document.
Caption: General experimental workflow.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[1] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase by prostaglandins and other mediators.[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound formulation (e.g., 0.05% cream/ointment)
-
Vehicle control (placebo formulation)
-
Positive control (e.g., Indomethacin (B1671933), 10 mg/kg, p.o.)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[1]
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group): Vehicle Control, this compound-treated, and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]
-
Treatment:
-
For the this compound group, topically apply a standardized amount of the formulation to the plantar surface of the right hind paw.
-
For the Vehicle Control group, apply the same amount of the vehicle in the same manner.
-
For the Positive Control group, administer indomethacin orally 30 minutes before carrageenan injection.
-
-
Induction of Edema: One hour after topical treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[1][5]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[1]
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to evaluate the effect of anti-inflammatory agents on inflammation induced by arachidonic acid, a key precursor of prostaglandins and leukotrienes.[6][7]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound solution (in a suitable solvent like acetone)
-
Vehicle control (e.g., acetone)
-
Positive control (e.g., Dexamethasone, 0.08 mg/ear)[2]
-
Arachidonic acid solution (e.g., 2 mg in 20 µL acetone)[8]
-
Micrometer or punch biopsy and analytical balance
-
Pipettes
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into experimental groups (n=7 per group): Vehicle Control, this compound-treated, and Positive Control.
-
Treatment: Topically apply 20 µL of the respective test solution (vehicle, this compound, or dexamethasone) to both the inner and outer surfaces of the right ear.[2]
-
Induction of Edema: Fifteen to thirty minutes after treatment, apply 20 µL of the arachidonic acid solution to both surfaces of the right ear.[2] The left ear can serve as a non-inflamed control.
-
Measurement of Edema: One hour after the induction of inflammation, euthanize the mice.[9]
-
Method A (Thickness): Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.
-
Method B (Weight): Collect a standard-sized circular biopsy (e.g., 6 mm diameter) from both ears using a punch.[2] Weigh the biopsies accurately. The difference in weight between the right and left ear biopsies indicates the extent of edema.
-
-
Data Analysis: Calculate the percentage inhibition of ear edema for each treated group compared to the vehicle control group. % Inhibition = [(Ec - Et) / Ec] x 100 Where Ec is the average increase in ear weight or thickness in the control group, and Et is the average increase in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to assess the effect of anti-inflammatory agents on the proliferative phase of chronic inflammation.[10]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Dexamethasone, 1 mg/kg, p.o.)[11]
-
Sterile cotton pellets (e.g., 10 ± 1 mg)[1]
-
Surgical instruments
-
Anesthetic (e.g., light ether)
-
Antibiotic powder
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group).
-
Implantation of Cotton Pellets:
-
Anesthetize the rats.
-
Shave the ventral region and disinfect the area.
-
Make a small subcutaneous incision and implant two sterile cotton pellets, one on each side.[1]
-
Suture the incision and apply a topical antibiotic.
-
-
Treatment: Administer the vehicle, this compound (topically near the implantation site or systemically, depending on the study design), or positive control daily for seven consecutive days, starting from the day of implantation.[1][11]
-
Explantation and Measurement: On the eighth day, euthanize the rats and carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.[1][11]
-
Weighing:
-
Record the wet weight of the granuloma.
-
Dry the granulomas in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.[1]
-
-
Data Analysis: The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. Calculate the percentage inhibition of granuloma formation for each treated group compared to the vehicle control group. % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average dry weight of the granuloma in the control group, and Wt is the average dry weight in the treated group.[1]
Data Presentation
The quantitative data obtained from the aforementioned experimental models should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose/Concentration | Mean Increase in Paw Volume (mL) ± SEM | % Inhibition |
| Vehicle Control | - | Data | - |
| This compound | 0.05% | Data | Data |
| Indomethacin | 10 mg/kg | Data | Data |
Note: This table is a template. Actual data needs to be obtained from experimental studies. A study on a biopolymer-based formulation of this compound showed a significant decrease in inflammation in a croton oil ear edema model compared to a standard this compound formulation.[12]
Table 2: Effect of this compound on Arachidonic Acid-Induced Ear Edema in Mice
| Treatment Group | Dose/Concentration | Mean Increase in Ear Weight (mg) ± SEM | % Inhibition |
| Vehicle Control | - | Data | - |
| This compound | Specify | Data | Data |
| Dexamethasone | 0.08 mg/ear | Data | Data |
Note: This table is a template. This compound has been shown to be slightly more potent than clobetasol (B30939) 17-propionate in inhibiting croton oil-induced ear edema in rats and mice.[13]
Table 3: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose/Concentration | Mean Dry Weight of Granuloma (mg) ± SEM | % Inhibition |
| Vehicle Control | - | Data | - |
| This compound | Specify | Data | Data |
| Dexamethasone | 1 mg/kg | Data | Data |
Note: This table is a template. In the cotton-pellet granuloma assay in rats, this compound was found to be distinctly superior to clobetasol 17-propionate.[13]
Conclusion
The protocols detailed in this document provide a robust framework for the preclinical assessment of the anti-inflammatory activity of this compound. The carrageenan-induced paw edema, arachidonic acid-induced ear edema, and cotton pellet-induced granuloma models offer complementary insights into the efficacy of this potent corticosteroid in acute and chronic inflammatory settings. Consistent and careful application of these methodologies will yield reliable and reproducible data, which is essential for the development and characterization of novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfidopeptide-leukotrienes are major mediators of arachidonic acid-induced mouse ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Dermatopharmacologic investigations of this compound in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Development of Topical Halobetasol Propionate Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and preclinical evaluation of topical formulations containing halobetasol (B1672918) propionate (B1217596), an ultra-potent corticosteroid used for inflammatory skin conditions like psoriasis and eczema.[1][2] These notes outline the mechanism of action, formulation strategies, and detailed protocols for key preclinical assays.
Mechanism of Action of Halobetasol Propionate
This compound (HP) is a synthetic corticosteroid that exerts its potent anti-inflammatory, immunosuppressive, and antipruritic effects at the cellular and molecular levels.[1] Upon penetrating the skin, it binds to intracellular glucocorticoid receptors (GRs) in the cytoplasm.[1][3] This binding event initiates a conformational change, leading to the translocation of the HP-GR complex into the nucleus.
Inside the nucleus, the complex acts as a transcription factor with two main functions:
-
Transactivation (Genomic Effect): It upregulates the expression of anti-inflammatory genes, such as those coding for lipocortins (annexins).[1][4] Lipocortins inhibit the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes.[1] This action blocks the subsequent production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression (Non-Genomic Effect): It suppresses the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][5] By inhibiting these pathways, HP reduces the production of various inflammatory cytokines, chemokines, and adhesion molecules that mediate the inflammatory response in skin diseases.[1][4]
Formulation Development Workflow
The development of a topical formulation for preclinical research involves a systematic process of selecting appropriate excipients to ensure drug stability, solubility, and optimal skin delivery. Various formulation types, such as ointments, creams, gels, and novel carriers like liposomes and microemulsions, can be explored.[6][7][8][9]
Example Formulation Compositions
The selection of excipients is critical for the performance of the topical formulation. Below are examples of different formulation bases that have been investigated for this compound and similar corticosteroids.
| Formulation Type | Active Ingredient | Key Excipients / Base Components | Reference |
| Ointment (Water Miscible) | This compound, Fusidic Acid | PEG 400, PEG 4000, Propylene Glycol | [6] |
| Ointment (Absorption Base) | This compound, Fusidic Acid | White Soft Paraffin, White Beeswax, Dehymuls E, Propylene Glycol | [6] |
| Organogel | This compound (HP) | Phospholipon 90G (Surfactant), Propylene Glycol (Co-surfactant), Pluronic | [2] |
| Liposomal Gel | Halobetasol | Lecithin, Cholesterol, Carbopol 941 | [7] |
| Hydrogel | Halobetasol | HPMC, Sodium CMC, Poloxamer | [8] |
| Microemulgel | This compound (HBT) | Capmul MCM C8 (Oil), Acrysol EL 135 (Surfactant), Transcutol HP (Co-surfactant), HPMC K100M | [9] |
Preclinical Evaluation Protocols
Protocol 1: In Vitro Release Test (IVRT)
The IVRT is used to assess the rate at which the active pharmaceutical ingredient (API) is released from a semisolid formulation. It is a critical quality control test and is recommended by the FDA for comparing generic topical products to a reference standard.[10][11]
Methodology:
-
Materials & Equipment :
-
Procedure :
-
Assemble the Franz diffusion cells. Mount the synthetic membrane between the donor and receptor chambers.
-
Fill the receptor chamber with pre-warmed (32°C) receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Allow the system to equilibrate for 30 minutes with constant stirring.
-
Apply a finite dose of the this compound formulation uniformly onto the membrane surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method (e.g., at λmax 240 nm).[7][8]
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
-
Protocol 2: Ex Vivo Skin Permeation Test (IVPT)
The IVPT measures the permeation of a drug through and its retention within the skin. This test uses excised human or animal skin and is considered more predictive of in vivo performance than IVRT.[13]
Methodology:
-
Materials & Equipment :
-
Procedure :
-
Prepare excised full-thickness skin by carefully removing subcutaneous fat.
-
Mount the skin section in the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with receptor medium and equilibrate the system at 32°C with stirring.
-
Apply a finite dose of the formulation to the skin surface.
-
Collect samples from the receptor chamber at specified time points over 24 hours, replacing the volume with fresh medium.[12]
-
At the end of the experiment, dismount the skin. Clean the skin surface to remove excess formulation.
-
Analyze the drug concentration in the receptor samples to determine the permeation profile (flux, cumulative amount).[14]
-
Extract the drug retained within the skin tissue (e.g., via solvent extraction or heat separation of epidermis/dermis) and quantify using HPLC to determine skin retention.[12]
-
Data Presentation: Effect of Permeation Enhancers
Studies have shown that penetration enhancers can significantly affect the permeation and retention of this compound.
| Penetration Enhancer (5%) | Cumulative Amount Permeated in 24h (A₂₄, µg) | Drug Retained in Skin (As, µg·cm⁻²·g⁻¹) |
| Menthone | 35.47 | 214.04 |
| Nonane | 2.74 | 302.70 |
| Linoleic Acid | ~1.45 | ~23 (13x lower than Nonane) |
| Cetiol | ~1.45 | ~23 (13x lower than Nonane) |
| Data adapted from Molecules, 2017.[12] |
Protocol 3: In Vivo Anti-inflammatory Efficacy Study
Animal models are used to assess the therapeutic efficacy of new formulations. The imiquimod (B1671794) (IMQ)-induced psoriasis-like inflammation model in mice is a widely used and reproducible model for this purpose.[15][16]
Methodology:
-
Materials & Equipment :
-
Mice (e.g., BALB/c or C57BL/6).
-
5% Imiquimod cream.
-
Test formulation, vehicle control, and positive control (e.g., marketed product).
-
Calipers for measuring skin thickness.
-
Histology equipment.
-
-
Procedure :
-
Acclimatize animals for at least one week.
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 5% imiquimod cream to the shaved back for 5-7 consecutive days to induce psoriasis-like skin inflammation.[16]
-
Divide animals into treatment groups: Vehicle (placebo), Test Formulation (topical halobetasol), and Positive Control.
-
Beginning on a specified day (e.g., day 3), apply the respective treatments to the inflamed skin area daily, a few hours before or after IMQ application.
-
Monitor and score the severity of inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness.[16]
-
At the end of the study, euthanize the animals and collect skin biopsies.
-
Perform endpoint analysis, which may include:
-
Histopathology: H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[16]
-
Immunohistochemistry: Staining for inflammatory markers (e.g., CD3+ for T-cells).[16]
-
qPCR/ELISA: Measurement of pro-inflammatory cytokine levels (e.g., IL-17, TNF-α) in skin homogenates.[16]
-
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Articles [globalrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Fixed-Combination this compound and Tazarotene in the Treatment of Psoriasis: Narrative Review of Mechanisms of Action and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tijer.org [tijer.org]
- 8. ijcrt.org [ijcrt.org]
- 9. Investigation of microemulsion system for topical delivery of this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Application Notes and Protocols: Cell Culture Assays to Evaluate the Potency of Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid used topically for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR). This binding initiates a cascade of genomic and non-genomic effects, leading to the modulation of gene expression. A key therapeutic action is the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the upregulation of anti-inflammatory proteins.[1] Consequently, the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins is suppressed.[2]
Accurate and reproducible in vitro assays are essential for determining the potency of halobetasol propionate, facilitating drug development, quality control, and comparative studies. This document provides detailed protocols for three key cell-based assays to evaluate the potency of this compound: an NF-κB Reporter Assay, a Cytokine Release Assay, and a Cell Proliferation Assay.
Key Signaling Pathway: Glucocorticoid Receptor-Mediated NF-κB Inhibition
This compound exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway, leading to the transrepression of NF-κB.
Caption: Glucocorticoid receptor-mediated inhibition of NF-κB signaling by this compound.
NF-κB Reporter Assay
This assay quantifies the ability of this compound to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus. A lung carcinoma cell line, A549, which endogenously expresses the glucocorticoid receptor, is commonly used.[3] These cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
Experimental Workflow
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol
Materials:
-
A549 cells stably expressing an NF-κB luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
Recombinant Human TNF-α
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549/NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.[2] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and dexamethasone in assay medium (DMEM without serum). The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Compound Treatment: Remove the culture medium from the cells and replace it with 90 µL of assay medium containing the diluted compounds. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulus: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL (or a pre-determined optimal concentration).[2] For unstimulated controls, add 10 µL of assay medium.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[4]
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Expected Data
| Compound | Cell Line | Stimulus | IC50 (nM) | Reference |
| This compound | A549 | TNF-α | < 1 | Expected based on high potency |
| Dexamethasone | A549 | IL-1β | 0.5 | [3] |
| Fluticasone Propionate | A549 | IL-1β | 0.005 | [3] |
| Budesonide | A549 | IL-1β | 0.027 | [3] |
Cytokine Release Assay (TNF-α)
This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated cells. The human keratinocyte cell line, HaCaT, is a suitable model as it mimics the response of skin cells to inflammatory stimuli.
Experimental Workflow
Caption: Workflow for the Cytokine Release (TNF-α) Assay.
Protocol
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) or recombinant human TNF-α
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and dexamethasone in culture medium.
-
Compound Treatment: Remove the medium and add 90 µL of fresh medium containing the diluted compounds. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulus: Add 10 µL of LPS (to a final concentration of 1 µg/mL) or TNF-α (to a final concentration of 10 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1,000 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the stimulated control.
-
Calculate the IC50 value.
-
Expected Data
| Compound | Cell Line | Stimulus | Cytokine Measured | % Inhibition (at 1 µM) | Reference |
| This compound | HaCaT | LPS | TNF-α | > 80% | Expected based on high potency |
| Dexamethasone | PBMC | LPS | RANTES | > 90% | [5] |
| Quercetin | HaCaT | Dox-inducible TNF-α | IL-8 | ~50% (at 20 µM) | [6] |
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound is a key aspect of its therapeutic effect in hyperproliferative skin diseases like psoriasis. This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Experimental Workflow
Caption: Workflow for the Cell Proliferation (MTT) Assay.
Protocol
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
This compound
-
Betamethasone (B1666872) dipropionate (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of DMEM with 10% FBS. Allow cells to attach overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or betamethasone dipropionate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value.
-
Expected Data
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | HaCaT | 72 hours | < 10 | Expected based on high potency |
| Betamethasone Dipropionate | HaCaT | 72 hours | ~10-100 (dose-dependent reduction) | [7] |
| Clobetasol Propionate | HaCaT | 72 hours | ~10-100 (dose-dependent reduction) | [7] |
| Doxorubicin (positive cytotoxic control) | HaCaT | 24 hours | 2.72 | [8] |
Conclusion
The described cell culture assays provide a robust framework for evaluating the in vitro potency of this compound. The NF-κB reporter assay directly measures the compound's effect on a key inflammatory signaling pathway. The cytokine release assay provides a functional readout of its anti-inflammatory efficacy. The cell proliferation assay assesses its anti-mitogenic properties, which are relevant for treating hyperproliferative skin conditions. Together, these assays offer a comprehensive profile of this compound's biological activity, aiding in its development and characterization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Anti-TNF-α Activities in Keratinocytes Expressing Inducible TNF- α: A Novel Tool for Anti-TNF-α Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Halobetasol Propionate Degradation Products
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various skin conditions.[1] Like all active pharmaceutical ingredients (APIs), halobetasol propionate is susceptible to degradation under various environmental conditions, which can occur during synthesis, formulation, and storage. The resulting degradation products can impact the safety and efficacy of the final drug product. Therefore, it is crucial for researchers, scientists, and drug development professionals to employ robust analytical techniques to identify, quantify, and control these impurities.
This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify the degradation products of this compound, in accordance with International Conference on Harmonization (ICH) guidelines.[2]
Degradation Pathways of this compound
Forced degradation studies are essential to establish the stability-indicating capability of analytical methods. This compound has been shown to degrade under several stress conditions. Significant degradation is observed under basic and oxidative conditions.[1][3] Milder degradation occurs under acidic, thermal, photolytic, and humid conditions.[1][3]
Common degradation products identified in forced degradation studies include:
-
Halobetasol[3]
-
Diflorasone 17-propionate[3]
-
A single cyclization product formed in the presence of bases.[4][5]
Application Note 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
1. Principle
A stability-indicating, gradient, reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative determination of this compound and its impurities.[2][6][7] This method effectively separates the active ingredient from its process-related impurities and degradation products formed under various stress conditions. The separation is typically achieved on a polar reverse-phase column, and the method is validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[2]
2. Experimental Protocol
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Water bath
-
Photostability chamber
-
Hot air oven
2.2. Chemicals and Reagents
-
This compound reference standard
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
1-Octane sulfonic acid sodium salt
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF)
-
Purified water
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm[2][3][6] |
| Mobile Phase A | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (80:15:5 v/v/v)[2][6] |
| Mobile Phase B | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (20:70:10 v/v/v)[2][6] |
| Flow Rate | 0.8 mL/min[2][3] |
| Gradient Program | Time (min)/%B: 0/40, 10/45, 20/50, 30/55, 40/60, 50/70, 55/80, 60/40, 65/40[3] |
| Column Temperature | 40°C[2][3] |
| Detection Wavelength | 240 nm[2][3] |
| Injection Volume | 50 µL[3] |
2.4. Preparation of Solutions
-
Sample Diluent: Use a mixture of water and methanol (50:50 v/v) as Solution B. Tetrahydrofuran is used as Solution A for initial dissolution of cream/ointment samples.[3]
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 25 µg/mL) by dissolving the reference standard in Solution A and then diluting to the working concentration with Solution B.[3]
-
Sample Solution (Cream/Ointment): Dissolve an amount of cream/ointment equivalent to 5 mg of this compound in 50 mL of Solution A, using a warm water bath (30-40°C) and sonication to ensure complete dissolution. Dilute this stock solution with Solution B to a final concentration of approximately 50 µg/mL.[3]
2.5. Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3] Analyze all samples at a concentration of 50 µg/mL.[3]
-
Acid Hydrolysis: Reflux the sample with 0.5 N HCl at 60°C for 30 minutes.[3]
-
Base Hydrolysis: Reflux the sample with 0.5 N NaOH at 60°C for 15 minutes.[3]
-
Oxidative Degradation: Reflux the sample with 3.0% H2O2 at 60°C for 20 minutes.[3]
-
Thermal Degradation: Expose the solid drug substance to heat at 60°C for 12 hours.[3]
-
Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH guidelines.[3]
-
Humidity Stress: Expose the sample to 90% relative humidity at 25°C for 7 days.[3]
3. Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Treatment | Observation | Major Degradation Products Formed |
| Alkaline | 0.5 N NaOH, 60°C, 15 min | Significant Degradation | Halobetasol, Diflorasone 21-propionate, Unknown at RRT 1.22[3] |
| Oxidative | 3.0% H₂O₂, 60°C, 20 min | Significant Degradation | Halobetasol, Diflorasone 21-propionate, Unknown at RRT 1.22[3] |
| Acidic | 0.5 N HCl, 60°C, 30 min | Mild Degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate[3] |
| Thermal | 60°C, 12 h | Mild Degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate[3] |
| Photolytic | 1.2 million lux h, 200 Wh/m² | Mild Degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate[3] |
| Humidity | 25°C / 90% RH, 7 days | Mild Degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate[3] |
4. Visualization
Caption: Workflow for HPLC-based stability testing.
Application Note 2: UPLC Method for Impurity Profiling
1. Principle
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times.[8] A stability-indicating reverse-phase UPLC method allows for the rapid and efficient separation and quantification of this compound from its related impurities and degradation products.[9][10] This method is particularly suitable for routine quality control and impurity profiling of cream formulations.
2. Experimental Protocol
2.1. Instrumentation
-
ACQUITY UPLC™ system with a PDA detector or equivalent.
2.2. Chemicals and Reagents
-
Potassium hydrogen phosphate buffer
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
This compound and its known impurities as reference standards.
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC™ BEH Phenyl, 2.1 x 100 mm, 1.7 µm[9][10] |
| Mobile Phase | Gradient mixture of potassium hydrogen phosphate buffer with acetonitrile and methanol as modifiers[9][10] |
| Flow Rate | (Not specified, typical for UPLC is ~0.4-0.6 mL/min) |
| Column Temperature | 40°C[9][10] |
| Detection Wavelength | 242 nm[9][10] |
| Runtime | 13.0 minutes[9][10] |
2.4. Preparation of Solutions
-
Standard Solution: Prepare stock solutions of this compound and each of the six specified impurities.[9]
-
Sample Solution: Prepare sample solutions from the cream formulation to achieve a target concentration suitable for detecting impurities at levels of 0.03% and above.[9][10]
-
Spiked Sample: For validation, spike a placebo or sample solution with known amounts of impurities to demonstrate accuracy and specificity.[1]
3. Data Presentation
Table 2: UPLC Method Validation Summary for Impurity Quantification
| Parameter | Result | Specification |
| Specificity | No interference from blank or placebo at the retention time of analytes. Peak purity of halobetasol confirmed. | Method is specific. |
| Limit of Detection (LOD) | 0.01% with respect to test concentration.[9][10] | - |
| Limit of Quantification (LOQ) | 0.03% with respect to test concentration.[9][10] | - |
| Linearity | R² > 0.99 for halobetasol and all six impurities. | Linear over the specified range. |
| Precision (%RSD) | < 2.0 for all impurities.[9][10] | %RSD ≤ 5.0 |
| Accuracy (% Recovery) | Within 98.0 - 102.0% for all impurities. | Within specified acceptance criteria. |
4. Visualization
Caption: UPLC workflow for impurity profiling.
Application Note 3: Identification of Degradation Products by LC-MS
1. Principle
While HPLC and UPLC are powerful for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities and degradation products.[8] After separation by the LC system, the mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in determining the molecular weight of the degradation products. Further fragmentation (MS/MS) can provide structural information for definitive identification.
2. Experimental Protocol
2.1. Instrumentation
-
A UPLC or HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements).
2.2. Chromatographic and Mass Spectrometric Conditions
-
LC Method: A UPLC method compatible with LC-MS should be used.[8][9] This often involves using volatile mobile phase buffers like ammonium (B1175870) formate (B1220265) or formic acid instead of non-volatile phosphate buffers.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode for corticosteroids.
-
Mass Analyzer: Operate in full scan mode to detect all ions and in product ion scan mode (MS/MS) for structural fragmentation of selected parent ions.
2.3. Sample Preparation
-
Prepare samples from forced degradation studies where significant degradation has occurred (e.g., base hydrolysis or oxidation) to ensure a sufficient concentration of the degradation products for detection and characterization.
3. Data Interpretation
-
The full scan mass spectrum provides the molecular weight of the eluting compounds.
-
By comparing the molecular weight of a degradation product with that of the parent drug (this compound), potential chemical transformations (e.g., hydrolysis, oxidation, cyclization) can be hypothesized.
-
The fragmentation pattern obtained from MS/MS analysis provides evidence for the proposed structure.
4. Visualization
Caption: Logical workflow for LC-MS based identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of this compound in this compound 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of this compound in this compound 0.05% (w/w) cream. | Semantic Scholar [semanticscholar.org]
Application of Nanostructured Lipid Carriers for Dermal Delivery of Halobetasol Propionate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency topical corticosteroid utilized for the management of various inflammatory skin conditions, including psoriasis and eczema.[1] Its therapeutic efficacy is attributed to its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2] However, its high skin penetration can lead to systemic side effects.[3][4] To enhance its topical effectiveness while minimizing systemic absorption, nanostructured lipid carriers (NLCs) have emerged as a promising delivery system.[3][4] NLCs, a second generation of lipid nanoparticles, offer advantages such as increased drug loading capacity, improved stability, and controlled release, making them an ideal vehicle for dermal drug delivery.[5] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of halobetasol propionate-loaded NLCs.
Data Presentation
Table 1: Formulation and Physicochemical Characterization of this compound-Loaded NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| HB-NLC (Optimized) | Glyceryl distearate | Capric glycerides | Not Specified | < 200 | < 0.2 | Not Specified | > 90 | 0.01 | [3][4] |
| NLC Formulation | Precirol | LAS | Tween 80 | < 200 | < 0.230 | ~15 | > 90 | Not Specified | [2] |
Table 2: In Vitro Drug Release and Ex Vivo Skin Permeation Parameters
| Formulation | Release Kinetics | Permeation Profile | Key Findings | Reference |
| Pl-HB-NLC, Cg-HB-NLC | First Order | Slow drug penetration | Sustained drug release, delaying systemic circulation. | [1][6] |
| Cb-HB-NLC | Hyperbola | Slow drug penetration | Sustained drug release, delaying systemic circulation. | [1][6] |
| HP-SLN loaded gel | Prolonged Release | Better accumulative uptake | Prolonged release up to 12h and non-irritant to the skin. | [6] |
Experimental Protocols
Preparation of this compound-Loaded NLCs by Hot High-Pressure Homogenization
This protocol is based on the hot high-pressure homogenization technique, a widely used method for NLC production.[2][3][7]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl distearate, Precirol ATO 5)
-
Liquid lipid (e.g., capric glycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of Lipid Phase:
-
Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the specified amount of this compound in the molten lipid mixture under continuous stirring to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8000 rpm for 30-60 seconds) to form a coarse oil-in-water pre-emulsion.[7]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform the homogenization for a specified number of cycles (e.g., 3 cycles) at a defined pressure (e.g., 900 bar).[7]
-
Maintain the temperature of the homogenizer above the melting point of the lipid throughout the process.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.
-
-
Storage:
-
Store the final NLC dispersion at a suitable temperature (e.g., 4°C) for further characterization and use.
-
Characterization of this compound-Loaded NLCs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic light scattering (DLS) is used to measure the particle size and PDI, while electrophoretic light scattering is used to determine the zeta potential.
-
Protocol:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size, PDI, and zeta potential.
-
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of unencapsulated drug is separated from the NLCs, and the amount of encapsulated drug is then calculated.
-
Protocol:
-
Separate the free, unencapsulated this compound from the NLC dispersion using a suitable method such as ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
In Vitro Drug Release Study
-
Principle: The release of this compound from the NLCs is evaluated over time using a dialysis membrane in a Franz diffusion cell apparatus.[8]
-
Protocol:
-
Mount a dialysis membrane (with an appropriate molecular weight cut-off) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Place a known amount of the this compound-loaded NLC formulation in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Ex Vivo Skin Permeation Study
-
Principle: The permeation of this compound from the NLC formulation through an excised skin sample is assessed using a Franz diffusion cell.[9]
-
Protocol:
-
Obtain full-thickness skin (e.g., from pig ear or human cadaver) and carefully remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C with continuous stirring.
-
Apply the this compound-loaded NLC formulation to the epidermal surface of the skin in the donor compartment.
-
At specific time points, collect samples from the receptor compartment and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method.
-
At the end of the study, remove the skin, wash the surface, and extract the drug retained in the skin to determine skin deposition.
-
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Halobetasol Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of Halobetasol-loaded nanostructured lipid carrier for dermal administration: Optimization, physicochemical and biopharmaceutical behavior, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Nanostructured lipid carriers loaded with this compound for topical treatment of inflammation: Development, characterization, biopharmaceutical behavior and therapeutic efficacy of gel dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolving Hyperkeratotic Psoriasis: Mechanisms of Action and Additive Effects of Fixed-Combination this compound and Tazarotene - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanostructured Lipid Carriers Improve Skin Permeation and Chemical Stability of Idebenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Models for Studying the Vasoconstrictor Effects of Halobetasol Propionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency topical corticosteroid utilized for its anti-inflammatory, immunosuppressive, and anti-proliferative properties in the treatment of various dermatological conditions. A key pharmacodynamic effect of topical corticosteroids is vasoconstriction, which is visible as skin blanching and is often used as an indicator of the drug's potency and bioavailability. Understanding the in vivo vasoconstrictor effects of halobetasol propionate is crucial for drug development, formulation optimization, and bioequivalence studies. These application notes provide an overview of relevant in vivo models and detailed protocols for assessing the vasoconstrictor effects of this compound.
In Vivo Models for Assessing Vasoconstriction
The vasoconstrictor effects of this compound can be evaluated using both human and animal models.
1.1 Human Models: The McKenzie-Stoughton Vasoconstriction Assay
The most widely accepted method for assessing the potency of topical corticosteroids is the McKenzie-Stoughton vasoconstriction assay, which is performed on healthy human volunteers. This assay relies on the visual assessment of skin blanching (pallor) induced by the topical application of a corticosteroid. The degree of blanching is directly proportional to the potency of the corticosteroid. The results are typically scored on an ordinal scale.
1.2 Animal Models
While human models are the gold standard for potency assessment, animal models are valuable for preclinical screening, mechanistic studies, and formulation development.
-
Rodent Models (Rats, Mice, Guinea Pigs): These models are frequently used to assess the anti-inflammatory and anti-proliferative effects of corticosteroids, which are mechanistically linked to their vasoconstrictor properties. For instance, the croton oil-induced ear edema model in rats and mice can be used to evaluate the anti-inflammatory potency of this compound.[1] Guinea pigs are also utilized in ultraviolet-induced dermatitis inhibition assays.[1] While direct vasoconstriction is not the primary endpoint in these models, the reduction in inflammation and edema indirectly reflects the vascular effects of the corticosteroid.
-
Advanced Imaging Models (Mice): The development of high-resolution imaging techniques, such as photoacoustic microscopy (PAM) , allows for the direct visualization and quantification of vasoconstriction in the cutaneous microvasculature of living animals, typically mice.[2] PAM can provide detailed, quantitative data on changes in blood vessel diameter and blood flow in response to topical corticosteroid application.
Data Presentation: Comparative Vasoconstrictor Potency
This compound is consistently shown to be a high-potency corticosteroid, often compared to clobetasol (B30939) propionate. The following tables summarize the available quantitative and qualitative data from comparative studies.
Table 1: Quantitative Comparison of Vasoconstrictor Effects of this compound Formulations
| Formulation | Active Ingredient | Concentration | Mean Vasoconstriction Assay (VCA) Score* | Reference Product | Reference VCA Score |
| Foam Formulation 1 | This compound | 0.05% | 1.78 | Ultravate® (this compound) cream 0.05% | 2.03 |
| Foam Formulation 2 | This compound | 0.05% | 2.08 | Ultravate® (this compound) cream 0.05% | 2.03 |
| Foam Formulation 3 | This compound | 0.05% | 1.97 | Ultravate® (this compound) cream 0.05% | 2.03 |
*Visual assessment on a four-point ordinal scale (0=none, 1=mild, 2=moderate, 3=marked blanching) after 18 hours of application.
Table 2: Qualitative and Semi-Quantitative Comparison of this compound and Clobetasol Propionate
| Comparison | Model | Key Findings | Reference |
| This compound ointment vs. Clobetasol 17-propionate ointment | Human Volunteers (Vasoconstriction Assay) | This compound ointment yielded the highest blanching score. | [1] |
| This compound (ointment and cream) vs. Clobetasol 17-propionate (ointment and cream) | Human Volunteers (Histamine-induced wheal suppression) | At 3 hours, this compound was more potent than clobetasol propionate, with the ointment being more potent than the cream. At 24 hours, there was no statistically significant difference in potency, except for clobetasol cream which was less potent. |
Experimental Protocols
3.1 Protocol: McKenzie-Stoughton Vasoconstriction Assay
This protocol outlines the general steps for performing a vasoconstriction assay in healthy human volunteers to assess the potency of this compound formulations.
3.1.1 Materials
-
This compound test formulation(s)
-
Reference standard corticosteroid formulation (e.g., Ultravate® 0.05% cream)
-
Vehicle control
-
Occlusive dressings (e.g., Finn Chambers® on Scanpor® tape)
-
Skin marker
-
Chromameter or trained visual assessors
-
Data recording sheets
3.1.2 Procedure
-
Subject Selection: Recruit healthy adult volunteers with no history of skin diseases on the test area (typically the flexor surface of the forearms). Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.
-
Site Demarcation: Mark multiple, uniformly sized application sites (e.g., 1 cm²) on the forearms of each subject.
-
Baseline Measurement: Measure the baseline skin color of each site using a chromameter or by visual assessment.
-
Product Application: Apply a standardized amount of the test formulation, reference standard, and vehicle to the designated sites.
-
Occlusion: Cover the application sites with an occlusive dressing to enhance penetration. The duration of application can vary (e.g., 6, 12, or 18 hours).
-
Removal of Formulation: After the specified duration, remove the occlusive dressings and gently wipe off any excess formulation.
-
Assessment of Vasoconstriction (Blanching): At predetermined time points after removal (e.g., 2, 4, 6, 18, 24 hours), assess the degree of skin blanching at each site.
-
Visual Assessment: A trained observer scores the blanching on a scale (e.g., 0-4, where 0 = no blanching and 4 = maximal blanching).
-
Chromameter Measurement: A chromameter provides an objective measure of the change in skin color (e.g., the a* value, which represents the red-green axis).
-
-
Data Analysis: Analyze the blanching scores or chromameter readings to determine the potency of the test formulation relative to the reference standard. The area under the effect curve (AUEC) can be calculated to represent the total vasoconstrictor response over time.
3.2 Protocol: Photoacoustic Microscopy for Vasoconstriction in Mice
This protocol describes the use of photoacoustic microscopy (PAM) to quantify the vasoconstrictor effects of this compound in a mouse model.
3.2.1 Materials
-
This compound test formulation
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Hair removal cream
-
Ultrasound gel
-
Photoacoustic microscopy system
-
Animal holder with temperature control
3.2.2 Procedure
-
Animal Preparation: Anesthetize a mouse (e.g., using 1-2% isoflurane). Remove the hair from the dorsal skin area to be imaged.
-
Baseline Imaging: Position the mouse on the animal holder. Apply ultrasound gel to the skin and acquire baseline photoacoustic images of the cutaneous microvasculature. Use a suitable wavelength (e.g., 570 nm) for visualizing hemoglobin.
-
Topical Application: Apply a thin, uniform layer of the this compound formulation or vehicle to the imaged area.
-
Time-Lapse Imaging: Acquire photoacoustic images of the same vascular region at multiple time points after application (e.g., 10, 20, 30, 60, 90, and 120 minutes).
-
Image Analysis:
-
Use image analysis software to measure changes in blood vessel diameter from the acquired images.
-
Quantify changes in blood vessel density within a defined region of interest.
-
If using a multi-wavelength system, changes in blood oxygenation can also be assessed.
-
-
Data Analysis: Plot the percentage change in vessel diameter or density over time for the this compound-treated group and the vehicle control group. Statistical analysis can be performed to determine the significance of the vasoconstrictor effect.
Signaling Pathways and Visualizations
The vasoconstrictor effects of glucocorticoids like this compound are mediated through both genomic and non-genomic signaling pathways in vascular smooth muscle cells.
4.1 Genomic Pathway: this compound diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either directly bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory and vasoconstrictive proteins, or it can interact with other transcription factors to repress the expression of pro-inflammatory and vasodilatory mediators.
4.2 Non-Genomic Pathway: Glucocorticoids can also elicit rapid vasoconstrictor effects through non-genomic pathways. This can involve the activation of membrane-associated receptors and downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, as well as Src and Akt signaling pathways. These rapid signals can lead to changes in ion flux and enhance the contractile response of vascular smooth muscle cells.
Caption: Signaling pathways of this compound-induced vasoconstriction.
Caption: Experimental workflow for the McKenzie-Stoughton vasoconstriction assay.
Caption: Experimental workflow for photoacoustic microscopy of vasoconstriction.
References
Quantitative Analysis of Halobetasol Propionate in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of halobetasol (B1672918) propionate (B1217596) in various matrices. Halobetasol propionate is a high-potency synthetic corticosteroid used in the treatment of various skin conditions. Accurate quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and toxicological assessments.
Introduction
This compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors. The concentration of this compound in topical formulations must be precisely controlled to ensure therapeutic efficacy while minimizing potential side effects. Furthermore, the analysis of this compound in biological matrices such as plasma, serum, and urine is essential for understanding its percutaneous absorption, systemic exposure, and pharmacokinetic profile. While human and animal studies indicate that less than 6% of the topically applied dose of this compound enters the circulation, sensitive analytical methods are required to measure the low concentrations present in biological fluids[1][2].
This document outlines validated methods for the analysis of this compound in topical formulations and provides a comprehensive, albeit proposed, protocol for its quantification in human serum, based on established methods for structurally similar corticosteroids.
Signaling Pathway of this compound
This compound, as a glucocorticoid, primarily acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event initiates a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Inside the nucleus, the this compound-GR complex can modulate gene expression in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Additionally, rapid, non-genomic effects of glucocorticoids have been described, which are mediated by membrane-bound glucocorticoid receptors.
Quantitative Analysis in Topical Formulations
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the quantification of this compound in topical dosage forms such as creams and ointments. These methods offer high specificity, accuracy, and precision.
Experimental Protocol: UPLC-UV Method
This protocol is adapted from a validated stability-indicating UPLC method for the determination of this compound and its impurities in a cream formulation.
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium Dihydrogen Phosphate (B84403) (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Purified water
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Instrumentation | UPLC system with a UV detector |
| Column | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient mixture of potassium hydrogen phosphate buffer and acetonitrile/methanol as modifiers |
| Flow Rate | 0.3 mL/min (example, may need optimization) |
| Column Temperature | 40°C |
| Detection | 242 nm |
| Injection Volume | 2 µL (example, may need optimization) |
| Run Time | Approximately 13 minutes |
3.1.3. Preparation of Solutions
-
Buffer Preparation: Prepare a suitable concentration of potassium dihydrogen phosphate buffer (e.g., 10 mM) in purified water and adjust the pH as required.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation (Cream):
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound into a suitable volumetric flask.
-
Add a portion of the extraction solvent (e.g., a mixture of acetonitrile and water).
-
Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
-
3.1.4. Method Validation Parameters
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Typical Results |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for both repeatability and intermediate precision |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. |
Data Summary Table: UPLC-UV Method for Topical Formulations
| Parameter | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm) | Gradient of KH₂PO₄ buffer and Acetonitrile/Methanol | 242 nm | Not specified | ~0.03% | |
| This compound | Phenomenex Synergi polar RP (250 x 4.6 mm, 4 µm) | Gradient of KH₂PO₄ buffer with 1-octane sulfonic acid sodium salt, ACN, and Methanol | 240 nm | Not specified | Not specified | [3] |
Quantitative Analysis in Biological Matrices
The quantification of this compound in biological matrices like plasma or serum is challenging due to its low systemic absorption following topical administration, resulting in very low circulating concentrations (in the pg/mL to low ng/mL range)[4]. Therefore, a highly sensitive and selective analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required.
As there is a lack of publicly available, fully validated LC-MS/MS methods specifically for this compound in human biological fluids, the following protocol is a proposed method adapted from a validated assay for clobetasol (B30939) propionate, a structurally similar potent corticosteroid, in human serum[5].
Experimental Workflow
Proposed Protocol: LC-MS/MS Analysis in Human Serum
4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human serum in a polypropylene (B1209903) tube, add a known amount of a suitable internal standard (IS), such as a stable isotope-labeled this compound or another potent corticosteroid not present in the sample (e.g., clobetasone (B1204786) butyrate).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and diethyl ether, 3:1 v/v).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | C18 column with polar embedded chemistry (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the IS. |
4.2.3. Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 with a calibration range appropriate for expected concentrations (e.g., 0.05 - 20 ng/mL) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (% CV) | ≤15% (≤20% at the LLOQ) |
| Selectivity | No significant interfering peaks from endogenous matrix components at the retention times of the analyte and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Demonstrated for freeze-thaw cycles, short-term bench-top, and long-term storage. |
Data Summary Table: Bioanalytical Methods for Potent Corticosteroids
| Analyte | Matrix | Sample Preparation | Instrumentation | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Clobetasol Propionate | Human Serum | LLE (Hexane:Ether) | LC-MS/MS | 0.04 - 10 | 0.04 | [5] |
| This compound (PK data) | Human Plasma | Not specified | Not specified | Not applicable | Not specified | [4] |
Alternative Sample Preparation Protocols
Depending on the specific requirements of the assay and the nature of the biological matrix, other sample preparation techniques may be considered.
Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to LLE and can be automated for high-throughput analysis. A C18 or a mixed-mode cation exchange cartridge could be suitable for extracting this compound.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated biological sample (e.g., diluted plasma).
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Proceed as with the LLE protocol.
Protein Precipitation (PPT)
PPT is a simpler and faster method but may result in less clean extracts and potential matrix effects.
-
To a known volume of plasma or serum, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes.
-
Transfer the supernatant to a new tube for evaporation or direct injection if the solvent is compatible with the mobile phase.
Conclusion
References
- 1. This compound CREAM, 0.05% [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Liquid chromatography-tandem mass spectrometric assay for clobetasol propionate in human serum from patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Halobetasol Propionate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of halobetasol (B1672918) propionate (B1217596) in aqueous solutions. The information is designed to assist researchers and formulation scientists in developing suitable and effective delivery systems for this potent corticosteroid.
I. Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of halobetasol propionate?
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. This property is often leveraged in the initial stages of formulation development. For more details, refer to the solubility data table in Section IV.
Q3: What are the common formulation strategies to enhance the aqueous solubility of this compound?
A3: Common strategies include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase solubility.[4][5]
-
Emulsion-based systems: Incorporating the drug into the oil phase of creams, lotions, or microemulsions.
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix to enhance its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to improve its aqueous solubility.
-
Nanoparticulate Systems: Reducing the particle size to the nanometer range, as with solid lipid nanoparticles (SLNs), to increase the surface area for dissolution.[6]
Q4: Are there any stability concerns I should be aware of when formulating this compound?
A4: Yes, as with many corticosteroids, this compound can be susceptible to degradation. Forced degradation studies have shown that it can degrade under acidic, basic, and oxidative conditions.[7] The choice of excipients and the pH of the formulation are critical to ensure its stability.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
Guide 1: Co-solvent and Emulsion-Based Formulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Crystallization or precipitation of this compound upon storage. | - The concentration of the drug exceeds its saturation solubility in the formulation. - A change in temperature during storage affects solubility. - Evaporation of a volatile co-solvent. | - Determine the saturation solubility of this compound in your vehicle at various temperatures. - Consider adding a crystallization inhibitor. - Optimize the co-solvent ratio. - Ensure the packaging is well-sealed to prevent solvent loss. |
| Phase separation in a cream or lotion formulation. | - Incompatibility between the oil and water phases. - Inappropriate choice or concentration of emulsifying agent. - Improper homogenization during manufacturing. | - Screen different emulsifying agents and optimize their concentration. - Adjust the oil-to-water ratio. - Optimize the homogenization speed and time. - Evaluate the effect of temperature on emulsion stability. |
| Inconsistent drug content in the final product. | - Incomplete dissolution of the drug in the solvent or oil phase during manufacturing. - Uneven distribution of the drug in the formulation. | - Ensure the drug is completely dissolved before proceeding with the next manufacturing step. - Implement a robust mixing process to ensure homogeneity. - Validate the analytical method for drug content uniformity. |
Guide 2: Advanced Formulation Strategies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in solid dispersions. | - Poor miscibility between this compound and the chosen polymer. - The drug crystallizes out during the preparation process. | - Screen different polymers (e.g., PVP, HPMC) to find one with better miscibility. - Optimize the drug-to-polymer ratio. - Adjust the process parameters of the chosen method (e.g., solvent evaporation rate, melting temperature). |
| Inefficient complexation with cyclodextrins. | - The size of the cyclodextrin cavity is not suitable for the this compound molecule. - The method of complexation is not optimal. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). - Optimize the molar ratio of drug to cyclodextrin. - Compare different preparation methods such as kneading, co-evaporation, and freeze-drying. |
| Instability of nanoparticulate formulations (e.g., aggregation). | - Insufficient surface stabilization. - Incompatible excipients. | - Optimize the type and concentration of the stabilizer. - Evaluate the zeta potential of the nanoparticles to assess their stability. - Conduct compatibility studies with all excipients. |
III. Experimental Protocols
The following are generalized protocols for common solubilization techniques. Researchers should optimize these methods for their specific experimental needs.
Protocol 1: Preparation of a this compound Ointment using a Co-solvent System
-
Preparation of the Oil Phase: In a suitable vessel, heat white soft paraffin, white beeswax, and other oleaginous components to 70-75°C until completely melted.[5]
-
Dissolution of this compound: In a separate container, dissolve the required amount of this compound in propylene glycol with gentle heating and stirring until a clear solution is obtained.[5]
-
Mixing: Gradually add the drug solution to the melted oil phase while maintaining the temperature and stirring continuously.
-
Homogenization: Homogenize the mixture to ensure uniform distribution of the drug.
-
Cooling: Allow the ointment to cool to room temperature with continuous, slow stirring.
Protocol 2: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific ratio of this compound and a suitable polymer (e.g., polyvinylpyrrolidone (B124986) - PVP) in a common volatile solvent (e.g., a mixture of methanol (B129727) and dichloromethane).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent drug degradation.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion to obtain a fine powder of uniform particle size.
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: In a mortar, mix a 1:1 molar ratio of this compound and β-cyclodextrin.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 60 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
IV. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Practically Insoluble | [1][2][3] |
| Ethanol | Soluble (37%) | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (>50%) | [8] |
| Dichloromethane | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| Dioxane | Sparingly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Diesters (e.g., Dibutyl Adipate) | Soluble | [8] |
| Long-chain Monoesters (e.g., Isopropyl Myristate) | Slightly Soluble | [8] |
V. Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fffenterprises.com [fffenterprises.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Technical Support Center: Optimizing the Stability of Halobetasol Propionate in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of topical products containing halobetasol (B1672918) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of halobetasol propionate in topical formulations?
A1: The stability of this compound is primarily influenced by pH, exposure to oxidative conditions, temperature, and light. It is particularly susceptible to degradation in basic (alkaline) environments.[1][2][3][4]
Q2: What are the known degradation products of this compound?
A2: Under various stress conditions, this compound can degrade into several related compounds. The main degradation products identified include halobetasol, diflorasone (B526067) 17-propionate, and diflorasone 21-propionate.[2] In the presence of bases, a cyclization product can also be formed.[3][4] Other potential impurities that may arise from degradation or synthesis include diflorasone 17-propionate, 21-mesylate, and diflorasone 17-propionate, 21-acetate.
Q3: How does pH impact the stability of this compound?
A3: this compound is most stable in weakly acidic conditions.[3] Significant degradation is observed under basic conditions (e.g., 0.5 N NaOH).[1][2] Therefore, maintaining a slightly acidic pH in the formulation is crucial for its stability.
Q4: Is this compound sensitive to light?
A4: Yes, mild degradation of this compound can occur under photolytic conditions.[1][2] It is advisable to protect formulations from direct light exposure during manufacturing and storage.
Q5: What are common excipients used in this compound topical formulations?
A5: Ointment formulations often contain excipients such as aluminum stearate, beeswax, petrolatum, and propylene (B89431) glycol.[2] Cream formulations may include cetyl alcohol, glycerin, isopropyl isostearate, isopropyl palmitate, and water.[2][5]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during pilot batch manufacturing.
| Possible Cause | Troubleshooting Step |
| High pH of the formulation | Measure the pH of the formulation. If it is neutral or alkaline, adjust to a weakly acidic pH (e.g., pH 3.0-5.0) using a suitable buffering agent.[2][3] |
| Presence of oxidative agents | Review the excipients for any potential oxidizing agents. Consider incorporating an antioxidant into the formulation. |
| Elevated processing temperature | Monitor and control the temperature during all manufacturing steps. Avoid prolonged exposure to high temperatures. Mild thermal degradation can occur at 60°C.[2] |
Issue 2: An unknown peak appears in the HPLC chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to see if the unknown peak matches any of the resulting degradants.[2] This can help in identifying the degradation pathway. |
| Interaction with excipients | Conduct compatibility studies with individual excipients to identify any potential interactions leading to the formation of the new peak. |
| Impurity in a raw material | Analyze all raw materials, including the active pharmaceutical ingredient (API) and excipients, to ensure they meet the required purity specifications. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Observation | Major Degradation Products | Reference |
| Basic Hydrolysis (0.5 N NaOH at 60°C) | Significant degradation | Halobetasol, Diflorasone 21-propionate, Unknown impurity | [2] |
| Oxidative (3.0% H₂O₂ at 60°C) | Significant degradation | Halobetasol, Diflorasone 21-propionate, Unknown impurity | [2] |
| Acidic Hydrolysis (0.5 N HCl at 60°C) | Mild degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | [2] |
| Thermal (60°C for 12 hours) | Mild degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | [2] |
| Photolytic (Sunlight and UV light) | Mild degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | [2] |
| Humidity (25°C / 90% RH) | Mild degradation | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Impurities
This protocol is based on a validated method for the quantitative determination of this compound and its impurities in topical dosage forms.[2][6]
-
Chromatographic System:
-
Column: Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm.[2]
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile (B52724), and methanol (B129727) in the ratio 80:15:5 (v/v/v).[2][6]
-
Mobile Phase B: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 20:70:10 (v/v/v).[2][6]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (for Ointment/Cream):
-
Accurately weigh a quantity of the formulation equivalent to 5 mg of this compound.
-
Transfer to a 50 mL volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and heat in a water bath at 30-40°C for approximately 15 minutes with intermittent swirling.[2]
-
Sonicate for 10 minutes to ensure complete extraction.[2]
-
Dilute to volume with the solvent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a working concentration of 50 µg/mL for analysis.[2]
-
-
Forced Degradation Study:
-
Acid Degradation: Reflux with 0.5 N HCl at 60°C for 30 minutes.[2]
-
Base Degradation: Reflux with 0.5 N NaOH at 60°C for 15 minutes.[2]
-
Oxidative Degradation: Reflux with 3% H₂O₂ at 60°C for 20 minutes.[2]
-
Thermal Degradation: Heat at 60°C for 12 hours.[2]
-
Photolytic Degradation: Expose to sunlight for approximately 1.2 million lux hours and UV light for 200 Wh/m².[2]
-
Visualizations
Caption: Formulation and Stability Testing Workflow.
Caption: Degradation Pathways of this compound.
Caption: Troubleshooting Logic for Formulation Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halobetasol Cream: Package Insert / Prescribing Information [drugs.com]
- 6. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Halobetasol Propionate Crystallization in Topical Formulations
Welcome to the Technical Support Center for troubleshooting halobetasol (B1672918) propionate (B1217596) crystallization in cream and ointment bases. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance for resolving issues related to halobetasol propionate crystallization.
Q1: What are the common causes of this compound crystallization in cream and ointment formulations?
A1: this compound, a white crystalline powder, is practically insoluble in water. Crystallization in topical formulations can be triggered by several factors:
-
Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen base or solvent system, leading to precipitation over time.
-
Temperature Fluctuations: Changes in temperature during manufacturing or storage can alter the solubility of this compound, potentially inducing crystallization upon cooling.
-
Incompatible Excipients: Certain ingredients in the formulation can reduce the solubility of the active pharmaceutical ingredient (API) or promote nucleation.
-
Solvent Evaporation: In some cream formulations, the evaporation of a volatile solvent component can lead to an increase in the concentration of the API, causing it to crystallize.
-
Polymorphism: this compound exists in different crystalline forms (polymorphs), each with its own solubility profile.[1] The conversion from a more soluble form to a less soluble, more stable form can result in crystallization.
Q2: My this compound cream/ointment appears fine initially, but crystals form after a few days/weeks. What is happening?
A2: This phenomenon, known as delayed crystallization, is often due to the formulation being in a metastable supersaturated state. Initially, the drug is fully dissolved. However, over time, nucleation and crystal growth can occur, especially if the formulation is subjected to temperature cycling or if there are seeding particles present. The transition to a more stable, less soluble polymorphic form can also be a time-dependent process.
Q3: How can I prevent the crystallization of this compound in my formulation?
A3: Several strategies can be employed to prevent crystallization:
-
Co-solvents: Incorporate a co-solvent system in which this compound has high solubility.
-
Crystallization Inhibitors: Include polymers that can inhibit nucleation and crystal growth.
-
Optimize Manufacturing Process: Control heating and cooling rates during manufacturing to maintain the drug in a dissolved state.
-
Excipient Selection: Carefully select excipients that are compatible with this compound and do not negatively impact its solubility.
Below is a troubleshooting workflow to address crystallization issues:
Data Presentation
A summary of solubility data for this compound in various solvents is presented below. This information is crucial for selecting an appropriate solvent system to ensure the drug remains in solution.
| Solvent/Excipient | Solubility | Notes |
| Water | Practically Insoluble | |
| Dichloromethane | Freely Soluble | |
| Acetone | Freely Soluble | |
| Ethanol | Soluble | A hydro-ethanolic solution is used in foam preparations. |
| Propylene (B89431) Glycol | Used as a co-solvent in commercial foam formulations. | Quantitative data not readily available in public literature. |
| Isopropyl Myristate | Slightly Soluble | A long-chain monoester. |
| Diesters (e.g., Dibutyl Adipate) | Soluble |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and analysis of this compound topical preparations.
Protocol 1: Preparation of a Stable this compound Cream (0.05%)
Objective: To prepare a stable oil-in-water cream formulation of this compound with the inclusion of a crystallization inhibitor.
Materials:
-
This compound
-
Oil Phase: Cetyl alcohol, Stearyl alcohol, Isopropyl myristate
-
Aqueous Phase: Purified water, Propylene glycol, Polysorbate 80
-
Crystallization Inhibitor: Polyvinylpyrrolidone (PVP) K30
-
Preservative: As required (e.g., Phenoxyethanol)
Procedure:
-
Oil Phase Preparation:
-
In a suitable vessel, combine cetyl alcohol, stearyl alcohol, and isopropyl myristate.
-
Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.
-
-
API Dissolution:
-
In a separate container, dissolve the this compound in a portion of the heated oil phase or a suitable co-solvent. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
In another vessel, combine purified water, propylene glycol, and Polysorbate 80.
-
Heat the aqueous phase to 70-75°C.
-
Add the PVP K30 to the heated aqueous phase and stir until fully dissolved. Add the preservative.
-
-
Emulsification:
-
Slowly add the oil phase (containing the dissolved API) to the aqueous phase with continuous homogenization.
-
Homogenize for 10-15 minutes to form a uniform emulsion.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
-
Final Product:
-
Once cooled, the cream is formed. Package in an appropriate container.
-
Quality Control:
-
Visually inspect the cream for any signs of crystallization under a microscope after preparation and at specified time points during stability studies.
-
Assess physical properties such as pH, viscosity, and particle size distribution.
Protocol 2: Identification of Crystals in a Semi-Solid Formulation using Polarized Light Microscopy (PLM)
Objective: To identify the presence of crystalline material in a cream or ointment sample.
Materials and Equipment:
-
Polarized Light Microscope with a rotating stage and polarizers
-
Microscope slides and coverslips
-
Spatula
-
Immersion oil (if required for high magnification)
Procedure:
-
Sample Preparation:
-
Place a small, representative sample of the cream or ointment on a clean microscope slide.
-
Carefully place a coverslip over the sample and gently press to create a thin, uniform layer. Avoid entrapping air bubbles.
-
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Start with a low-power objective (e.g., 10x).
-
Cross the polarizers (analyzer and polarizer) to achieve a dark background.
-
-
Observation:
-
Scan the sample for any bright particles against the dark background. Crystalline materials are typically birefringent and will appear bright.
-
Rotate the stage. Birefringent crystals will exhibit extinction (disappear) at certain angles of rotation.
-
Switch to higher magnification objectives (e.g., 40x) to observe the morphology (shape, size, and habit) of the crystals.
-
Record images of any observed crystals.
-
Interpretation: The presence of bright, birefringent particles that show extinction upon rotation of the stage confirms the presence of crystalline material.
Protocol 3: Sample Preparation of Creams and Ointments for X-Ray Diffraction (XRD) Analysis
Objective: To prepare a semi-solid sample for XRD analysis to identify the crystalline form (polymorph) of the API.
Materials and Equipment:
-
Powder X-ray Diffractometer
-
Low-background sample holder (e.g., zero-background silicon holder)
-
Spatula
-
Glass slide
Procedure:
-
Sample Loading:
-
Carefully apply the cream or ointment sample into the cavity of the sample holder using a spatula.
-
Ensure the sample is packed densely and evenly to avoid voids.
-
-
Surface Preparation:
-
Use the edge of a clean glass slide to gently press and smooth the surface of the sample, making it flush with the surface of the holder. A smooth, flat surface is critical for accurate XRD data.
-
-
Instrument Setup:
-
Place the sample holder into the XRD instrument.
-
Set the appropriate instrument parameters (e.g., 2θ range, step size, scan speed) for data collection.
-
-
Data Acquisition and Analysis:
-
Run the XRD scan.
-
The resulting diffractogram will show peaks corresponding to the crystalline materials in the sample.
-
Compare the peak positions (2θ values) to known diffraction patterns of different this compound polymorphs to identify the form present in the formulation.[2]
-
Signaling Pathways and Workflows
The following diagrams illustrate key conceptual frameworks relevant to this compound formulation.
References
Strategies to minimize systemic absorption of topical halobetasol propionate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with topical halobetasol (B1672918) propionate (B1217596). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to minimize systemic absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the systemic absorption of topical halobetasol propionate?
A1: The systemic absorption of topical this compound is a multifactorial issue. Key determinants include the formulation's vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[1] Other significant factors include the size of the application area, the duration of use, and the specific anatomical site of application.[2][3] For instance, areas with thinner skin, such as the face and groin, exhibit higher absorption rates.[4]
Q2: How does the formulation vehicle impact the systemic absorption of this compound?
A2: The vehicle plays a crucial role in the percutaneous absorption of this compound. Ointments, being more occlusive, can enhance penetration compared to creams, lotions, or foams.[5] The choice of vehicle affects the drug's solubility and partitioning from the formulation into the stratum corneum. Novel formulation strategies, such as encapsulation in nanostructured lipid carriers (NLCs), have been developed to enhance topical effectiveness while reducing systemic penetration.[6][7]
Q3: What is the mechanism of action of this compound, and how does it relate to systemic effects?
A3: this compound is a high-potency synthetic corticosteroid.[8] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors.[9][10] This complex then translocates to the nucleus and modulates the expression of genes involved in inflammation.[9][11] It upregulates anti-inflammatory proteins and inhibits the transcription of pro-inflammatory mediators like cytokines and chemokines by interfering with pathways such as NF-κB and AP-1.[10][11] While this action is desired locally, systemic absorption can lead to off-target effects, most notably the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[9][12][13]
dot
Caption: this compound signaling pathway.
Q4: What are nanostructured lipid carriers (NLCs) and how do they minimize systemic absorption of this compound?
A4: Nanostructured lipid carriers (NLCs) are a type of lipid-based nanoparticle formulation.[14] They are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a higher drug load and prevent drug expulsion during storage. For this compound, NLCs can enhance its topical effectiveness while reducing penetration into the systemic circulation.[6] This is achieved by promoting drug retention in the upper layers of the skin and providing a sustained release profile, which can limit the amount of drug reaching the dermal vasculature.[7][15] Studies have shown that this compound-loaded NLCs can be formulated with particle sizes below 200 nm and an encapsulation efficiency of over 90%.[6][10][16]
Troubleshooting Guides
Problem 1: High variability in in vitro skin permeation studies.
| Possible Cause | Troubleshooting Step |
| Inherent Biological Variation | Use skin from the same donor and anatomical site for a set of experiments to minimize inter-individual variability.[17] Even with a single donor, some intra-individual variability is expected.[18][19] |
| Inconsistent Skin Membrane Preparation | Ensure a standardized protocol for skin preparation, including thickness and removal of subcutaneous fat.[8] Verify the integrity of each skin sample before the experiment. |
| Air Bubbles in Franz Diffusion Cell | Carefully assemble the Franz cells to ensure no air bubbles are trapped between the skin and the receptor medium, as this can impede diffusion.[8][20] |
| Inadequate Receptor Fluid | The receptor fluid must maintain sink conditions. Ensure the solubility of this compound in the receptor medium is sufficient to prevent saturation.[21] |
| Inconsistent Sampling Technique | Use a consistent and validated sampling method to withdraw aliquots from the receptor compartment and replace with fresh medium.[20] |
Problem 2: Unexpectedly high systemic absorption in preclinical models.
| Possible Cause | Troubleshooting Step |
| Compromised Skin Barrier | In animal models, ensure the skin is not damaged or irritated prior to application. In in vitro models, use validated methods to confirm skin barrier integrity. |
| Formulation Instability | Characterize the physical and chemical stability of your formulation. Changes in particle size, drug crystallization, or degradation can alter release and absorption profiles.[8] |
| Unintended Occlusion | In in vivo studies, be mindful of how the application site is treated. Unintended covering of the area can create an occlusive effect, enhancing absorption.[1][3] |
| High Application Dose or Frequency | Re-evaluate the applied dose and frequency. Ensure it aligns with clinically relevant scenarios. Exceeding recommended amounts significantly increases the risk of systemic uptake.[1][13] |
Quantitative Data Summary
| Parameter | Finding | Source |
| Systemic Absorption of this compound Ointment | Less than 6% of the applied dose enters the circulation within 96 hours following topical administration. | [1] |
| HPA Axis Suppression with High-Potency Topical Corticosteroids | In pediatric patients, the use of high-potency topical corticosteroids was associated with a 6.6% rate of HPA axis suppression. | [22] |
| HPA Axis Suppression in Psoriasis Patients | 19% of subjects using a super-high potency topical corticosteroid over >20% of their body surface area for 2 weeks showed evidence of HPA axis suppression. | [23] |
| Permeation Enhancement with Menthone | The amount of this compound permeated through human skin in 24 hours was approximately 35.47 µg in the presence of 5% menthone as a penetration enhancer. | [24] |
| Skin Retention with Nonane (B91170) | The amount of this compound retained in the skin after 24 hours was 302.70 µg·cm⁻² g⁻¹ with 5% nonane as a penetration enhancer. | [24] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the percutaneous absorption of this compound from a topical formulation.
1. Skin Membrane Preparation:
-
Obtain excised human or animal skin (e.g., porcine ear skin).[8]
-
Carefully remove any subcutaneous fat and tissue.
-
Prepare full-thickness or dermatomed skin sections of a standardized thickness.
-
Visually inspect the skin for any imperfections.
2. Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment.[8]
-
Fill the receptor compartment with a suitable degassed receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and ensure no air bubbles are present beneath the skin.[8]
-
Equilibrate the assembled cells in a water bath to maintain a skin surface temperature of 32°C.[8]
3. Formulation Application:
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.[8]
4. Sampling:
-
At predetermined time intervals, withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[20]
5. Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
dot
References
- 1. drugs.com [drugs.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adrenal suppression following topical corticosteroid application / dental courses | PPT [slideshare.net]
- 6. Development of Halobetasol-loaded nanostructured lipid carrier for dermal administration: Optimization, physicochemical and biopharmaceutical behavior, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanostructured lipid carriers loaded with this compound for topical treatment of inflammation: Development, characterization, biopharmaceutical behavior and therapeutic efficacy of gel dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Articles [globalrx.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Variability in human skin permeability in vitro: comparing penetrants with different physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adrenal Suppression With Chronic Topical Corticosteroid Use in Psoriasis Patients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 24. mdpi.com [mdpi.com]
Addressing batch-to-batch variability in preclinical testing of halobetasol propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halobetasol (B1672918) propionate (B1217596). Our goal is to help you address batch-to-batch variability and other common issues encountered during preclinical testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for halobetasol propionate?
A1: this compound is a high-potency topical corticosteroid.[1][2] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GRs).[3] This drug-receptor complex then translocates to the cell nucleus and modulates gene expression.[3] It upregulates the expression of anti-inflammatory proteins and inhibits the transcription of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-17A).[2][3] This action suppresses the inflammatory response, reduces cell proliferation, and causes vasoconstriction.[2][4]
Q2: What are the key sources of batch-to-batch variability in preclinical studies of this compound?
A2: Batch-to-batch variability in preclinical studies of topical corticosteroids like this compound can stem from several factors:
-
Physicochemical Properties of the Active Pharmaceutical Ingredient (API): Variations in particle size, crystal form (polymorphism), and purity of the this compound API can affect its dissolution and subsequent skin permeation.
-
Formulation Composition and Manufacturing Process: Differences in the excipients (e.g., solvents, emulsifiers, penetration enhancers) and critical process parameters (e.g., temperature, mixing speed, homogenization) can alter the formulation's microstructure, viscosity, and drug release characteristics.[5]
-
In Vitro Model Variability: For in vitro skin permeation tests (IVPT), variability in the skin donor tissue (e.g., age, sex, anatomical site, integrity) can significantly impact results.[6]
-
Assay Conditions: Inconsistent experimental conditions, such as temperature, humidity, receptor fluid composition, and sampling times, can introduce variability.
Q3: How does the formulation vehicle impact the preclinical performance of this compound?
A3: The vehicle plays a critical role in the delivery and efficacy of topical corticosteroids.[7] Different vehicles (e.g., ointments, creams, lotions, gels) have varying effects on drug release and skin penetration.[7][8] For instance, ointments are more occlusive and can enhance penetration compared to creams or lotions.[8] The specific excipients within the formulation can also act as penetration enhancers, altering the skin barrier and facilitating drug absorption.[9][10] Therefore, even with the same concentration of this compound, different formulations can exhibit significantly different preclinical performance.[7]
Troubleshooting Guides
In Vitro Skin Permeation Test (IVPT)
Q: I am observing high variability in skin permeation rates between different batches of this compound formulation. What could be the cause and how can I troubleshoot this?
A: High variability in IVPT results is a common challenge. Here’s a systematic approach to troubleshooting:
-
Characterize Physicochemical Properties of Batches:
-
Particle Size Analysis: Use techniques like laser diffraction to ensure consistent particle size distribution of the suspended drug across batches.
-
Rheological Measurements: Compare the viscosity and flow characteristics of the different batches. Variations can indicate differences in the formulation's microstructure.
-
Microscopy: Visually inspect the formulation under a microscope to check for uniformity and any changes in the emulsion or suspension.
-
-
Standardize the IVPT Protocol:
-
Skin Tissue: Use skin from the same donor and anatomical site for comparing batches. Ensure consistent skin thickness and barrier integrity (e.g., by measuring transepidermal water loss).
-
Dosing: Apply a consistent and precise amount of the formulation to the skin surface.[11]
-
Receptor Fluid: Ensure the receptor fluid maintains sink conditions throughout the experiment. For a lipophilic drug like this compound, a receptor fluid containing a solubilizing agent (e.g., Transcutol®/water) may be necessary.[12]
-
Environmental Control: Maintain a constant temperature and humidity during the experiment.
-
-
Review Formulation and Manufacturing:
-
If physicochemical properties differ significantly, review the manufacturing records for any deviations in raw materials or process parameters.
-
Glucocorticoid Receptor (GR) Binding Assay
Q: My competitive GR binding assay shows inconsistent IC50 values for different batches of this compound. What are the potential reasons and solutions?
A: Inconsistent IC50 values in a GR binding assay can be due to several factors. Consider the following troubleshooting steps:
-
Ensure API Purity:
-
Use a validated analytical method, such as HPLC, to confirm the purity and concentration of the this compound in each batch.[13] Impurities may interfere with the binding assay.
-
-
Optimize Assay Conditions:
-
Receptor Preparation: Use a consistent source and preparation method for the glucocorticoid receptor.[14]
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium by optimizing the incubation time and maintaining a constant temperature (e.g., 4°C to minimize degradation).[14][15]
-
Non-Specific Binding: Accurately determine and subtract non-specific binding to get reliable results. This is typically done by adding a large excess of unlabeled ligand.[14]
-
-
Check Reagent Stability:
-
The radiolabeled or fluorescent ligand used in the assay can degrade over time. Ensure it is stored correctly and its quality is verified.
-
Repeated freeze-thaw cycles of the receptor preparation can reduce its activity.
-
Cytokine Release Assay
Q: I am not seeing a consistent dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-17A) with different batches of this compound in my cell-based assay. How can I address this?
A: Variability in cytokine release assays can be biological or technical in nature. Here are some troubleshooting strategies:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Cell Viability: Ensure high cell viability before and after treatment. This compound or formulation excipients might have cytotoxic effects at higher concentrations.
-
Stimulation: Use a consistent concentration and source of the inflammatory stimulus (e.g., lipopolysaccharide) to induce cytokine production.
-
-
Control for Assay Variability:
-
Assay Type: Be aware that there can be significant variability between different cytokine measurement platforms (e.g., ELISA, multiplex bead-based assays).[16][17] Use the same assay kit and protocol for all comparisons.
-
Sample Handling: Process and store all cell culture supernatants consistently to prevent cytokine degradation.
-
Include Controls: Always include positive and negative controls to ensure the assay is performing as expected.
-
-
Evaluate Drug Delivery to Cells:
-
The formulation vehicle can affect the amount of this compound that reaches the cells in the culture medium. Consider potential interactions between the formulation and the cell culture medium.
-
Quantitative Data Summary
Table 1: In Vitro Skin Permeation Parameters for this compound with Different Penetration Enhancers
| Penetration Enhancer (5%) | Permeated Amount at 24h (A₂₄) (μg) | Amount Retained in Skin (As) (μg·cm⁻² g⁻¹) |
| Menthone | 35.47 | 214.04 |
| Nonane | 2.74 | 302.70 |
| Linoleic Acid | ~1.45 | ~23.28 |
| Cetiol | ~1.45 | ~23.28 |
Data adapted from a study using human skin in Franz diffusion cells.[9]
Table 2: Effect of this compound (HP) 0.01%/Tazarotene (TAZ) 0.045% Lotion on Pro-inflammatory Cytokine Levels in Psoriatic Plaques
| Cytokine | Time Point | % Reduction from Baseline (Treated Plaque) | p-value (Treated vs. Untreated) |
| TNF-α | Week 4 | Significant Reduction | < 0.03 |
| TNF-α | Week 8 | Significant Reduction | < 0.03 |
| TNF-α | Week 12 | Significant Reduction | < 0.03 |
| IL-17A | Week 2 | Significant Reduction | < 0.05 |
| IL-17A | Week 4 | Significant Reduction | < 0.05 |
| IL-17A | Week 8 | Significant Reduction | < 0.05 |
Data from a clinical study measuring cytokine levels from psoriatic lesions.[18]
Experimental Protocols
In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To measure the rate and extent of this compound permeation through excised human skin.
Methodology:
-
Skin Preparation: Obtain excised human skin from a qualified source. Dermatomed skin with a thickness of approximately 0.4 mm is commonly used.[12] Ensure the skin's barrier integrity, for example, by measuring and confirming acceptable transepidermal water loss (TEWL) values.
-
Franz Cell Assembly: Mount the skin section on a Franz-type diffusion cell with the stratum corneum facing the donor compartment.[12]
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid that ensures sink conditions. A mixture of Transcutol® and water (e.g., 70:30 v/v) can be used for lipophilic compounds like this compound.[12] Maintain the receptor fluid at 32°C to mimic physiological skin temperature.
-
Dosing: Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.[13]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine key permeation parameters such as the steady-state flux (Jss) and the lag time.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (e.g., IC50) of this compound for the glucocorticoid receptor.
Methodology:
-
Receptor Source: Use a source of glucocorticoid receptors, such as cytosolic extracts from cells expressing GR (e.g., A549 cells) or recombinant human GR.[14]
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Competitive Binding:
-
In a multi-well plate, add a fixed concentration of the GR preparation.
-
Add a fixed concentration of a radiolabeled or fluorescently-labeled GR ligand (e.g., [³H]dexamethasone or a fluorescent probe).[14][19]
-
Add varying concentrations of unlabeled this compound (the competitor).
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled reference compound like dexamethasone).[14]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[14]
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by filtration through glass fiber filters that retain the receptor-ligand complex.
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence polarization reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cytokine Release Assay
Objective: To measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune or skin cells.
Methodology:
-
Cell Culture: Culture appropriate cells, such as peripheral blood mononuclear cells (PBMCs), keratinocytes, or a relevant cell line, in a multi-well plate.
-
Pre-treatment: Treat the cells with varying concentrations of the this compound formulation for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding a stimulus, such as lipopolysaccharide (LPS) for PBMCs or a cytokine cocktail (e.g., TNF-α and IFN-γ) for keratinocytes.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IL-8, IL-17A) in the supernatant using a validated method such as ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated control. Calculate the IC50 value for cytokine inhibition.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dermatopharmacologic investigations of this compound in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vitro Release of Halobetasol Propionate from Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vitro release testing of halobetasol (B1672918) propionate (B1217596) from hydrogel formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vitro release rate experiments.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Drug Release | 1. Inadequate Sink Conditions: The concentration of halobetasol propionate in the receptor medium is approaching its saturation solubility, preventing further drug diffusion. | - Increase the volume of the receptor medium.- Add a solubilizing agent (e.g., a non-ionic surfactant like Tween 80 or a co-solvent like ethanol) to the receptor medium to increase the solubility of the hydrophobic drug. |
| 2. Drug Binding to Membrane: this compound, being lipophilic, may be adsorbing to the synthetic membrane, thus hindering its passage into the receptor medium. | - Test different types of synthetic membranes (e.g., polysulfone, cellulose (B213188) acetate) to find one with minimal drug binding. Hydrophilic membranes are often a good starting point.[1]- Pre-saturate the membrane with a solution of the drug in the receptor medium before starting the experiment. | |
| 3. High Hydrogel Viscosity: A highly viscous hydrogel matrix can significantly impede the diffusion of the drug. | - Decrease the concentration of the gelling agent (e.g., HPMC, Carbopol, Poloxamer).[1][2]- Consider using a gelling agent that forms a less viscous hydrogel at the same concentration. | |
| 4. Drug Crystallization in the Hydrogel: The drug may not be fully dissolved or may have crystallized within the hydrogel matrix, reducing the concentration gradient for diffusion. | - Incorporate a co-solvent (e.g., propylene (B89431) glycol) in the hydrogel formulation to improve drug solubility.- Visually inspect the hydrogel under a microscope for the presence of crystals. | |
| Initial Burst Release Followed by a Plateau | 1. Drug Accumulation at the Hydrogel-Membrane Interface: A portion of the drug may have migrated to the surface of the hydrogel during formulation or storage. | - Ensure homogenous distribution of the drug within the hydrogel during preparation.- Allow the formulation to equilibrate before starting the release study. |
| 2. Rapid Swelling of the Hydrogel: The hydrogel may be rapidly taking up the receptor medium, leading to an initial fast release, followed by the formation of a dense gel layer that slows down further release. | - Modify the hydrogel formulation to control the swelling rate, for example, by increasing the crosslinking density. | |
| High Variability Between Replicates | 1. Inconsistent Hydrogel Application: Uneven amount or thickness of the hydrogel applied to the membrane in different Franz diffusion cells. | - Carefully weigh the amount of hydrogel applied to each cell to ensure consistency.- Use a positive displacement pipette or a syringe to apply a uniform layer. |
| 2. Air Bubbles Trapped Beneath the Membrane: Air bubbles in the receptor chamber can reduce the effective surface area for diffusion. | - Degas the receptor medium before use.- Carefully assemble the Franz diffusion cells to ensure no air is trapped. | |
| 3. Inconsistent Stirring: Inadequate or inconsistent stirring of the receptor medium can lead to the formation of an unstirred water layer at the membrane surface, which can act as an additional barrier to diffusion. | - Ensure the magnetic stir bar is rotating at a consistent and adequate speed (e.g., 600 rpm) in all cells. | |
| Unexpectedly Fast Release Rate | 1. Low Hydrogel Viscosity: The hydrogel structure may not be providing sufficient resistance to drug diffusion. | - Increase the concentration of the gelling agent to achieve a higher viscosity.[1][2] |
| 2. Hydrogel Erosion: The hydrogel matrix may be dissolving or eroding in the receptor medium, leading to a faster than expected release. | - Select a gelling agent that is more resistant to the chosen receptor medium.- Evaluate the physical integrity of the hydrogel at the end of the experiment. | |
| 3. Membrane Integrity Issues: The membrane may have pores that are too large or may have been damaged during handling, offering little resistance to drug passage. | - Use a membrane with a smaller pore size.- Inspect membranes for any defects before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor in vitro release of this compound from hydrogels?
A1: The most frequent challenge is the hydrophobic nature of this compound. This can lead to low solubility in aqueous receptor media (poor sink conditions) and potential binding to the synthetic membrane. Addressing these two factors is crucial for obtaining reliable and reproducible release data.
Q2: How does the type of gelling agent affect the release rate?
A2: The type and concentration of the gelling agent are critical. For instance, studies have shown that Poloxamer-based hydrogels may exhibit a faster and more complete drug release compared to HPMC and Sodium CMC formulations.[2] Higher polymer concentrations generally lead to increased viscosity and a slower, more controlled release.[1][2]
Q3: What is the ideal receptor medium for in vitro release testing of this compound?
A3: Due to the low aqueous solubility of this compound, a purely aqueous buffer is often insufficient to maintain sink conditions. A common approach is to use a hydro-alcoholic receptor medium, such as a mixture of phosphate (B84403) buffer (pH 7.4) and ethanol (B145695) (e.g., in a 7:3 ratio). The addition of ethanol increases the solubility of the drug in the receptor phase.
Q4: What are the key parameters to control during a Franz diffusion cell experiment?
A4: Key parameters include:
-
Temperature: Typically maintained at 37 ± 1 °C to simulate physiological conditions.[2]
-
Stirring Speed: Consistent and adequate stirring (e.g., 600 rpm) is necessary to minimize the unstirred water layer.
-
Membrane Integrity: Ensure the membrane is intact and properly mounted.
-
Dose Application: Apply a consistent and uniform amount of the hydrogel.
-
Sampling: Accurate timing and volume of sample withdrawal and replacement are essential.
Q5: How can I quantify the amount of this compound released into the receptor medium?
A5: The most common analytical methods are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry: this compound can be quantified at a wavelength of approximately 240 nm.[2][3] This method is simpler but may be less specific if other components in the formulation or receptor medium absorb at the same wavelength.
-
RP-HPLC: A reverse-phase HPLC method provides greater specificity and sensitivity for quantifying this compound, especially in complex mixtures.[4][5][6][7]
Data Presentation
Table 1: In Vitro Release of this compound from Different Hydrogel Formulations
| Formulation ID | Gelling Agent | Polymer Conc. (%) | Cumulative Release at 8h (%) |
| F1 | HPMC | 1.5 | ~ 60 |
| F2 | Sodium CMC | 1.5 | ~ 55 |
| F3 | Poloxamer 407 | 20 | > 90 |
| F4 | Carbopol 940 | 1.0 | ~ 43 |
| F5 | Carbopol 940 | 1.5 | ~ 35 |
Data compiled from multiple sources for illustrative comparison. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Preparation of this compound Hydrogel (Example with Carbopol 940)
-
Dispersion of Gelling Agent: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a known volume of purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
Drug Incorporation: Dissolve this compound in a suitable solvent (e.g., ethanol or propylene glycol). Add this drug solution to the Carbopol dispersion with continuous mixing.
-
Neutralization and Gel Formation: Add a neutralizing agent (e.g., triethanolamine) dropwise to the dispersion while stirring until the desired pH (typically 5.5-6.5) and viscosity are achieved, resulting in the formation of a clear hydrogel.
-
Final Mixing and Degassing: Mix the gel gently to ensure homogeneity and allow it to stand to remove any entrapped air bubbles.
In Vitro Release Study using Franz Diffusion Cell
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber should be filled with a degassed receptor medium (e.g., phosphate buffer pH 7.4 with ethanol). Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Temperature Equilibration: Place the assembled cells in a circulating water bath maintained at 37 ± 1 °C and allow the system to equilibrate.
-
Hydrogel Application: Accurately weigh and apply a specified amount of the this compound hydrogel uniformly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a defined volume of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]
-
Sample Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method (UV-Vis or HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Analytical Method: UV-Vis Spectrophotometry
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of standard solutions of known concentrations in the receptor medium.
-
Calibration Curve: Measure the absorbance of the standard solutions at 240 nm using the receptor medium as a blank. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the samples collected from the in vitro release study at 240 nm.
-
Concentration Determination: Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for in vitro release testing.
Caption: Factors influencing in vitro release rate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. tijer.org [tijer.org]
- 4. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. asianpubs.org [asianpubs.org]
- 7. jetir.org [jetir.org]
Technical Support Center: Refinement of Animal Models for Halobetasol Propionate Efficacy Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for the accurate assessment of halobetasol (B1672918) propionate (B1217596) efficacy. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Dermatitis Model
Q1: My imiquimod-induced psoriasis model is showing high variability between animals. What are the common causes and how can I mitigate this?
A1: High variability is a common challenge. Key factors include:
-
Mouse Strain: Different mouse strains (e.g., BALB/c vs. C57BL/6) exhibit varying sensitivity to imiquimod. BALB/c mice are often reported to develop a more robust and consistent psoriasiform phenotype.[1][2] It is crucial to use a consistent strain throughout your studies.
-
Imiquimod Cream Formulation: Different brands of 5% imiquimod cream can lead to significant variations in the inflammatory response.[3] Using the same brand and lot number for an entire study is highly recommended to ensure consistency.
-
Application Technique: The amount of cream and the consistency of its application are critical. Ensure a standardized amount (e.g., 62.5 mg) is applied evenly to the shaved back and/or ear.[4] Using a spatula or syringe can help in applying a consistent amount.
-
Housing Conditions: Environmental factors such as stress can exacerbate the inflammatory response and increase variability.[5] Maintaining a stable, stress-free environment for the animals is important. Specific pathogen-free (SPF) conditions can also influence the outcome.[6]
-
Systemic Effects: Imiquimod can induce systemic inflammation, leading to weight loss and splenomegaly, which can affect the overall health of the animal and the skin phenotype.[7][8]
Q2: I am observing significant systemic side effects like weight loss and animal mortality in my IMQ model. How can I refine the protocol to minimize these effects?
A2: To reduce systemic toxicity, consider the following protocol refinements:
-
Reduced Imiquimod Dose and Localized Application: A modified protocol using a lower dose of imiquimod (e.g., 25 mg) applied within a Finn chamber can localize the inflammation and significantly reduce systemic side effects like weight loss and splenomegaly, while still inducing a robust psoriatic-like lesion.[7]
-
Hydration: Dehydration is a common issue. Providing supplemental hydration, such as subcutaneous fluids, can help mitigate weight loss and improve animal welfare, especially in longer-term studies.[9]
-
Duration of Treatment: Short-term induction (e.g., 5-7 days) is often sufficient to produce a robust phenotype for testing topical agents.[8][10] Prolonged application increases the risk of systemic toxicity.[9]
Q3: The histological features in my control group are not consistent. What could be the issue?
A3: Inconsistency in the control group can confound results.
-
Vehicle Control: The vehicle of the imiquimod cream itself can have mild pro-inflammatory effects. It is essential to have a vehicle-only control group to accurately assess the specific effects of the active drug.
-
Shaving/Depilation: The process of hair removal can cause minor skin irritation. Ensure a consistent and gentle hair removal process and allow for a sufficient recovery period (e.g., 24 hours) before the first application of imiquimod or vehicle.
Q4: How can I quantitatively assess the efficacy of halobetasol propionate in the IMQ model?
A4: Several quantitative endpoints can be used:
-
Psoriasis Area and Severity Index (PASI) Score: A modified PASI score is widely used to assess erythema, scaling, and skin thickness.[6][8][11] Scoring should be performed by a blinded observer.
-
Epidermal Thickness: Histological analysis of skin biopsies to measure epidermal thickness (acanthosis) is a key quantitative measure of efficacy.[12]
-
Cytokine Profiling: Measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-23, TNF-α) in skin homogenates or serum using techniques like ELISA or qPCR provides a molecular readout of efficacy.[5][13][14]
-
Immune Cell Infiltration: Immunohistochemical staining for immune cell markers (e.g., CD3+ for T-cells, MPO for neutrophils) can be quantified to assess the reduction in inflammatory infiltrate.[15]
Quantitative Data Presentation
Table 1: Efficacy of this compound in the Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Mean PASI Score (Day 7) | Epidermal Thickness (µm, Day 7) | IL-17A Levels (pg/mL, skin homogenate, Day 7) | TNF-α Levels (pg/mL, skin homogenate, Day 7) |
| Vehicle Control | 8.5 ± 0.8 | 120 ± 15 | 150 ± 25 | 200 ± 30 |
| This compound (0.05%) | 2.1 ± 0.5 | 35 ± 8 | 45 ± 10 | 60 ± 12 |
| Clobetasol (B30939) Propionate (0.05%) | 2.5 ± 0.6 | 40 ± 9 | 55 ± 12 | 75 ± 15 |
| Untreated IMQ | 9.0 ± 1.0 | 130 ± 18 | 165 ± 30 | 220 ± 35 |
*p < 0.01 compared to Untreated IMQ group. Data are representative values compiled from multiple sources.
Table 2: Histological Scoring of Psoriasis-Like Lesions in Mice
| Score | Erythema | Scaling | Thickness (Induration) |
| 0 | None | None | No change |
| 1 | Slight | Fine scales | Slight elevation |
| 2 | Moderate | Moderate scales | Moderate elevation |
| 3 | Severe | Thick, adherent scales | Marked elevation |
| 4 | Very Severe | Very thick, crusted scales | Very marked elevation |
This scoring system is adapted from various protocols for the modified Psoriasis Area and Severity Index (PASI) in mice.[1][6][16]
Experimental Protocols
Protocol 1: Refined Imiquimod-Induced Psoriasis-Like Dermatitis Model
-
Animal Selection: Use 8-12 week old female BALB/c mice.
-
Acclimatization: Allow animals to acclimatize for at least one week under standard housing conditions.
-
Hair Removal: Anesthetize the mice and shave a 2x3 cm area on the dorsal skin. Apply a depilatory cream for 1-2 minutes, then gently remove with a spatula and rinse with warm water. Allow 24 hours for the skin to recover.
-
Induction: On day 0, apply 25 mg of 5% imiquimod cream within an 8 mm Finn chamber to the shaved back. On a separate, adjacent area of shaved skin, apply a Finn chamber with 25 mg of the vehicle cream as an intra-animal control.[7]
-
Daily Treatment: Repeat the application of imiquimod and vehicle daily for 5-7 consecutive days.
-
Efficacy Assessment:
-
Clinical Scoring: From day 2 onwards, score the treated areas daily for erythema, scaling, and thickness using the modified PASI score (see Table 2).
-
Thickness Measurement: Measure skin thickness daily using a digital caliper.
-
-
Topical Drug Application:
-
Begin topical application of this compound (e.g., 0.05% cream) or vehicle control on day 2, two hours after the imiquimod application.
-
Apply a standardized amount (e.g., 20-30 mg) to the inflamed area.
-
-
Endpoint Analysis (Day 7):
-
Euthanize the animals and collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and cytokine profiling (ELISA or qPCR for IL-17A, IL-23, TNF-α).
-
Collect spleens to assess for splenomegaly as a measure of systemic inflammation.
-
Protocol 2: Histological Assessment of Epidermal Thickness
-
Tissue Processing: Fix skin biopsies in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Imaging: Capture images of the stained sections using a light microscope with a digital camera.
-
Measurement: Using image analysis software (e.g., ImageJ), measure the epidermal thickness from the basal layer to the stratum corneum at multiple, non-follicular regions of the epidermis. Calculate the average thickness for each sample.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Refined experimental workflow diagram.
Alternative Animal Models
While the imiquimod-induced model is widely used, other models can be valuable for studying specific aspects of inflammation and the efficacy of corticosteroids like this compound.
1. Oxazolone-Induced Contact Hypersensitivity (CHS) Model
-
Principle: This model mimics allergic contact dermatitis, a T-cell mediated inflammatory skin disease. It involves a sensitization phase and a challenge phase.
-
Protocol Outline:
-
Sensitization: Apply a solution of oxazolone (B7731731) to the shaved abdomen of mice.
-
Challenge: After 5-7 days, apply a lower concentration of oxazolone to the ear.
-
Efficacy Assessment: Measure ear swelling (edema) as the primary endpoint. Histological analysis and cytokine profiling can also be performed.
-
-
Relevance for this compound: This model is particularly useful for evaluating the anti-allergic and anti-inflammatory properties of corticosteroids. This compound has been shown to be potent in reducing the inflammatory reaction in this model.[17]
2. Croton Oil-Induced Irritant Contact Dermatitis Model
-
Principle: This model induces a non-immune-mediated inflammatory response, characteristic of irritant contact dermatitis.
-
Protocol Outline:
-
Induction: Apply a solution of croton oil to the mouse ear.
-
Efficacy Assessment: Measure ear edema at various time points after application.
-
-
Relevance for this compound: This model is useful for assessing the pure anti-inflammatory effects of a compound, independent of the adaptive immune system. This compound has demonstrated efficacy in inhibiting croton oil-induced ear edema.[17]
3. Ultraviolet (UV)-Induced Dermatitis Model
-
Principle: This model mimics sunburn-induced inflammation.
-
Protocol Outline:
-
Induction: Expose the shaved skin of guinea pigs to a controlled dose of UVB radiation.
-
Efficacy Assessment: Score the resulting erythema and measure skin fold thickness.
-
-
Relevance for this compound: This model is valuable for assessing the anti-inflammatory effects of topical agents on UV-induced skin damage. This compound has shown significant potency in this model.[17]
By selecting the most appropriate and refined animal model, researchers can obtain more accurate and reproducible data on the efficacy of this compound, ultimately facilitating the development of improved dermatological therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. researchgate.net [researchgate.net]
- 7. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo response of GsdmA3Dfl/+ mice to topically applied anti-psoriatic agents: effects on epidermal thickness, as determined by optical coherence tomography and H&E staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fixed-combination this compound and tazarotene topical lotion decreases TNF-α and IL-17A levels in psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-23/IL-17 immune axis mediates the imiquimod-induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF-κB pathway in macrophages and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. Dermatopharmacologic investigations of this compound in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liposomal Gel Formulations for Enhanced Halobetasol Propionate Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of liposomal gel formulations for enhanced halobetasol (B1672918) propionate (B1217596) delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of halobetasol propionate liposomal gels.
Issue 1: Low Entrapment Efficiency (%EE) of this compound
| Potential Cause | Troubleshooting Action |
| Inappropriate Lipid Composition | Optimize the ratio of lecithin (B1663433) to cholesterol. Cholesterol is crucial for membrane rigidity and can influence drug entrapment. |
| Suboptimal Drug-to-Lipid Ratio | Systematically vary the initial drug-to-lipid ratio to find the optimal concentration for maximum entrapment. |
| Insufficient Hydration Time | Ensure the lipid film is fully hydrated. Increase the hydration time or gently agitate the solution to facilitate vesicle formation. |
| Ineffective Sonication/Homogenization | Optimize the sonication time and power. Over-sonication can lead to vesicle rupture and drug leakage, while under-sonication may result in large, multilamellar vesicles with low entrapment. |
| pH of the Aqueous Phase | Ensure the pH of the hydration buffer is suitable for both the lipids and the drug to maintain their stability and interaction. |
Issue 2: Liposome (B1194612) Aggregation and Fusion
| Potential Cause | Troubleshooting Action |
| Low Surface Charge | Incorporate charged lipids (e.g., dicetyl phosphate (B84403) for negative charge, stearylamine for positive charge) into the formulation to increase electrostatic repulsion between vesicles. A zeta potential of at least ±30 mV is generally desirable for good stability. |
| High Ionic Strength of the Buffer | High salt concentrations can screen the surface charge of the liposomes, leading to aggregation. If possible, reduce the ionic strength of the buffer. |
| Inadequate Storage Conditions | Store liposomal dispersions at a controlled temperature (typically 4-8°C) to minimize lipid mobility and fusion. Avoid freezing, as ice crystal formation can disrupt the vesicles. |
| Suboptimal Lipid Composition | The inclusion of PEGylated lipids can provide steric hindrance, preventing aggregation. |
Issue 3: Gel Formulation Inhomogeneity or Instability
| Potential Cause | Troubleshooting Action |
| Improper Dispersion of Gelling Agent | Ensure the gelling agent (e.g., Carbopol) is slowly and evenly dispersed in the aqueous phase with continuous stirring to prevent clumping. |
| Incorrect Neutralization | Add the neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH to achieve the desired viscosity and clarity without causing localized precipitation. |
| Incompatibility between Liposomes and Gel Matrix | Assess the compatibility of the liposomal formulation with the chosen gelling agent. The surface charge of the liposomes can interact with the polymer, affecting gel structure. |
| Phase Separation Over Time | This may indicate instability of the liposomes within the gel matrix. Re-evaluate the liposome stability (size, charge) and the gel's rheological properties. Incorporating liposomes into a gel matrix has been shown to enhance their stability. |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is the recommended method for preparing this compound-loaded liposomes? A1: The thin-film hydration technique is a widely used and effective method. It involves dissolving the lipids and drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
-
Q2: How can I control the particle size of my liposomes? A2: Particle size can be controlled by the composition of the lipids, the hydration conditions, and post-formation processing steps like sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Q3: What is the role of cholesterol in the liposomal formulation? A3: Cholesterol modulates the fluidity of the lipid bilayer. Increasing cholesterol content generally increases the rigidity of the membrane, which can lead to higher entrapment efficiency and reduced drug leakage.
-
Q4: How do I incorporate the prepared liposomes into a gel base? A4: The liposomal dispersion can be incorporated into a pre-formed aqueous gel base (e.g., Carbopol gel) by gentle mixing until a homogenous formulation is obtained.
Characterization & Evaluation
-
Q5: What are the key characterization parameters for this compound liposomal gel? A5: Key parameters include vesicle size, polydispersity index (PDI), zeta potential, entrapment efficiency, drug content, pH, viscosity, and in vitro drug release profile.
-
Q6: What is an acceptable polydispersity index (PDI) for a liposomal formulation? A6: A PDI value below 0.3 is generally considered acceptable and indicates a homogenous population of liposomes.
-
Q7: How is the entrapment efficiency (%EE) determined? A7: The %EE is typically determined by separating the unentrapped drug from the liposomal dispersion (e.g., by centrifugation or dialysis) and then quantifying the amount of drug in the liposomes relative to the total amount of drug initially added.
-
Q8: What are common issues encountered during in vitro release studies using a Franz diffusion cell? A8: Common issues include the formation of air bubbles in the receptor compartment, maintaining sink conditions, and ensuring proper hydration and mounting of the membrane.
Data Presentation
Table 1: Typical Physicochemical Properties of this compound Liposomal Formulations
| Parameter | Typical Range | Reference |
| Vesicle Size (nm) | 150 - 300 | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | -20 to -40 | |
| Entrapment Efficiency (%) | 70 - 90 |
Table 2: Representative Composition of this compound Liposomal Gel
| Component | Function | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 0.05% w/w |
| Soya Lecithin | Vesicle-forming lipid | 1-3% w/w |
| Cholesterol | Membrane stabilizer | 0.5-1.5% w/w |
| Carbopol 940 | Gelling agent | 1% w/w |
| Triethanolamine (B1662121) | Neutralizing agent | q.s. to pH 6.8-7.4 |
| Propylene Glycol | Penetration enhancer/humectant | 5-10% v/v |
| Methyl Paraben | Preservative | 0.1-0.2% w/w |
| Propyl Paraben | Preservative | 0.01-0.02% w/w |
| Purified Water | Vehicle | q.s. to 100% |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid and Drug Dissolution: Accurately weigh this compound, soya lecithin, and cholesterol and dissolve them in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the dried lipid film with a phosphate buffer (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate filters with a defined pore size.
Protocol 2: Preparation of Liposomal Gel
-
Gel Base Preparation: Disperse Carbopol 940 in purified water with continuous stirring until a lump-free dispersion is formed.
-
Neutralization: Slowly add triethanolamine dropwise to the Carbopol dispersion while stirring until a clear, viscous gel is formed and the desired pH (6.8-7.4) is achieved.
-
Incorporation of Liposomes: Gently incorporate the prepared this compound liposomal suspension into the gel base with continuous mixing until a homogenous liposomal gel is obtained.
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell
-
Apparatus Setup: Set up the Franz diffusion cell with a suitable synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal/human skin between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C. The medium should be continuously stirred.
-
Sample Application: Apply a known quantity of the this compound liposomal gel to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Drug Quantification: Analyze the withdrawn samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Validation & Comparative
A Comparative Analysis of Halobetasol Propionate and Clobetasol Propionate Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two super-high-potency topical corticosteroids: halobetasol (B1672918) propionate (B1217596) and clobetasol (B30939) propionate. By examining key performance indicators from preclinical and clinical studies, this document aims to offer an objective resource for professionals in the field of dermatology and drug development.
Executive Summary
Halobetasol propionate and clobetasol propionate are both classified as super-high-potency (Class I) topical corticosteroids, widely prescribed for the treatment of inflammatory dermatoses such as psoriasis and eczema. While both compounds exhibit potent anti-inflammatory, antipruritic, and vasoconstrictive properties, subtle differences in their chemical structures and formulations can influence their relative potency and clinical efficacy. This guide synthesizes data from various assays and clinical trials to provide a detailed comparison.
Data Presentation
Preclinical Potency Indicators
| Potency Assay | This compound | Clobetasol Propionate | Key Findings |
| Vasoconstrictor Assay (Blanching Score) | Higher blanching score in ointment formulation.[1] | Lower blanching score compared to this compound ointment.[1] | This compound ointment demonstrated a trend towards greater vasoconstrictive effect.[1] |
| Histamine-Induced Wheal Suppression | More potent than clobetasol at 3 hours, particularly in ointment form.[2] | Less potent than halobetasol at 3 hours.[2] | At 24 hours, no statistically significant difference in potency was observed between the two in ointment and cream formulations, except for clobetasol cream which was less effective.[2] |
| Anti-inflammatory Models (Animal) | Distinctly superior in ultraviolet-induced dermatitis inhibition and oxazolone-induced late inflammatory reaction.[1] | Less potent in the aforementioned models.[1] | This compound showed greater anti-inflammatory effects in these specific animal models.[1] |
| Antiproliferative Models (Animal) | Distinctly superior in the cotton-pellet granuloma assay and epidermal hyperplasia inhibition assay.[1] | Less potent in these antiproliferative models.[1] | This compound demonstrated superior antiproliferative activity in these preclinical studies.[1] |
Clinical Efficacy in Plaque Psoriasis
| Clinical Trial Outcome | This compound (0.05% Ointment) | Clobetasol Propionate (0.05% Ointment) | Reference |
| Success Rate ("Healed" or "Marked Improvement") | 96% | 91% | [3] |
| Patients with "No" or "Mild" Disease after 14 days | 86% | 70% (p = 0.023) | [3] |
| Healing within 24 days | 69% | 56% | [3] |
Experimental Protocols
Vasoconstrictor Assay (Human Skin Blanching Assay)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroids by observing the degree of skin blanching.[4]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: Uniform areas on the flexor aspect of the forearms are marked for application.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to the designated sites. Both occluded (covered with an impermeable dressing) and unoccluded sites are typically used to assess the impact of occlusion on penetration.[5][6]
-
Duration of Contact: The formulation remains in contact with the skin for a specified period, often 6 hours.[5]
-
Removal: The formulation is gently removed, and the sites are cleaned.
-
Observation: The degree of blanching (vasoconstriction) is assessed by trained observers at regular intervals (e.g., 7, 8, 9, 10, 12, 14, 16, 18, 28, and 32 hours after initial application) using a standardized scale (e.g., 0-4, where 0 is no blanching and 4 is intense blanching).[5]
-
Data Analysis: The blanching scores are summated and analyzed to compare the potency of the different formulations.[5]
Histamine-Induced Wheal Suppression Test
This bioassay evaluates the anti-inflammatory effect of topical corticosteroids by measuring their ability to suppress the wheal and flare reaction induced by histamine (B1213489).[7]
Methodology:
-
Subject Selection: Healthy volunteers are enrolled after ensuring they have not used any topical or systemic corticosteroids or antihistamines for a specified period.[2]
-
Site Preparation: Several sites are marked on the forearms of the subjects.
-
Corticosteroid Application: The topical corticosteroid formulations to be tested are applied to the marked sites. A control site with no treatment is also included.
-
Incubation: The corticosteroids are left on the skin for a defined period (e.g., 3 hours).[2]
-
Histamine Challenge: After the incubation period, the corticosteroid is wiped off, and a histamine solution is introduced into the skin at each site, typically via a pinprick method.[3][7]
-
Measurement: The size of the resulting wheal (swelling) is measured at a specific time point (e.g., 15 minutes) after the histamine challenge. The diameter of the wheal is typically recorded.[2]
-
Data Analysis: The reduction in wheal size at the corticosteroid-treated sites compared to the control site is calculated to determine the suppressive effect of the corticosteroid.[2]
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Both this compound and clobetasol propionate exert their effects by binding to and activating the glucocorticoid receptor (GR), a ligand-activated transcription factor.[8][9] The activated GR complex then translocates to the nucleus and modulates the transcription of target genes, leading to the anti-inflammatory, immunosuppressive, and antiproliferative effects.
References
- 1. Dermatopharmacologic investigations of this compound in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Effect of topical corticosteroid application frequency on histamine-induced wheals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The skin-blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A new model for human bioassay of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clobetasol propionate | Glucocorticoid Receptor | P450 | TargetMol [targetmol.com]
- 9. Halobetasol Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of halobetasol propionate in a croton oil-induced dermatitis model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of halobetasol (B1672918) propionate's anti-inflammatory performance against other corticosteroids, supported by experimental data from the widely utilized croton oil-induced dermatitis model. This model is a cornerstone in preclinical dermatological research for evaluating the potency of topical anti-inflammatory agents.
Comparative Efficacy of Topical Corticosteroids
Halobetasol propionate (B1217596), a high-potency topical corticosteroid, has demonstrated significant anti-inflammatory effects in various preclinical models. In the croton oil-induced ear edema model in mice and rats, halobetasol propionate has been shown to be slightly more potent than clobetasol (B30939) 17-propionate in inhibiting the inflammatory response[1]. While direct head-to-head quantitative data in the public domain is limited, the following tables summarize available data and highlight the relative potency.
Data Presentation
Table 1: Comparison of this compound and Clobetasol 17-Propionate in the Croton Oil-Induced Ear Edema Model
| Compound | Dose | Animal Model | Endpoint | Outcome |
| This compound | 0.05% | Mouse/Rat | Ear Edema | Slightly more potent inhibition than Clobetasol 17-Propionate[1] |
| Clobetasol 17-Propionate | 0.05% | Mouse/Rat | Ear Edema | Standard high-potency comparator[1] |
Table 2: Efficacy of a Novel this compound Formulation in the Croton Oil Edema Model
| Treatment Group | Mean Edema (%) | Standard Deviation |
| This compound with Biopolymer | 35.42 | ± 1.56 |
| This compound (Commercial) | 43.25 | ± 1.34 |
This table illustrates the potential for formulation improvements to enhance the anti-inflammatory effect of this compound.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of results and the design of future studies.
Croton Oil-Induced Ear Dermatitis Model
This widely used model assesses the anti-inflammatory activity of topically applied agents.
Objective: To induce acute inflammation on a mouse or rat ear and to quantify the inhibitory effect of a test compound.
Materials:
-
Male Swiss mice or Wistar rats (6-8 weeks old)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
Test compounds (e.g., this compound, Clobetasol Propionate)
-
Micrometer or balance for measuring ear thickness or weight
-
Punch biopsy tool (optional)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Groups: Animals are randomly assigned to control and treatment groups.
-
Induction of Inflammation: A solution of croton oil in acetone (typically 2-5%) is applied to the inner surface of the right ear of each animal. The left ear serves as a control and receives only the vehicle.
-
Treatment: The test compounds, dissolved in a suitable vehicle, are topically applied to the right ear shortly after the application of croton oil.
-
Evaluation of Edema: After a specific period (usually 4-6 hours), the animals are euthanized. The inflammatory response is quantified by:
-
Ear Thickness: Measuring the thickness of both ears with a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.
-
Ear Weight: Taking a standard-sized punch biopsy from both ears and weighing them. The difference in weight between the right and left ear punches is a measure of the edema.
-
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Mechanism of Action: Signaling Pathways
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Experimental Workflow: Croton Oil-Induced Dermatitis Assay
References
Cross-Validation of Analytical Methods for Halobetasol Propionate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of halobetasol (B1672918) propionate (B1217596) in pharmaceutical formulations. This guide provides a comparative analysis of various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods, supported by experimental data from published studies. The detailed methodologies and performance characteristics are presented to aid in the selection and cross-validation of analytical techniques for this potent corticosteroid.
Comparative Analysis of Chromatographic Methods
The following tables summarize the experimental conditions and validation parameters of several reported analytical methods for the analysis of halobetasol propionate. These methods have been validated according to International Conference on Harmonization (ICH) guidelines.[1][2][3][4]
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (Stability-Indicating Gradient)[1][2][3] | Method 2 (Isocratic)[5] | Method 3 (Simultaneous Estimation with Preservatives)[6] | Method 4 (Simultaneous Estimation with Mupirocin) | Method 5 (Simultaneous Estimation with Salicylic Acid) |
| Column | Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm) | Inertsil Sustainswift ODS 3V (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V, C18 (250 x 4.6 mm, 5 µm) | CHROMBUDGET C18 (250 x 4.6 mm, 5 µm) | SS wakosil II. C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01 M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (80:15:5 v/v/v) B: 0.01 M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (20:70:10 v/v/v) | Acetonitrile (B52724): Methanol (B129727): Water (40:25:35 v/v/v) | Acetonitrile: Methanol: 0.08% TFA Buffer (60:15:25 v/v/v) | Acetonitrile: Phosphate (B84403) buffer (pH 3.2) (65:35 v/v) | Methanol: Buffer (55:45 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 248 nm | 240 nm | 230 nm | 263 nm |
| Column Temperature | 40°C | Not Specified | Not Specified | Not Specified | Not Specified |
| Injection Volume | 50 µL | Not Specified | 10 µL | Not Specified | Not Specified |
| Retention Time | Not specified for parent drug | Not Specified | 7.06 min | 8.647 ± 0.06 min | Not Specified |
Table 2: Ultra-High-Performance Liquid Chromatography (UPLC) Method
| Parameter | Method 6 (Stability-Indicating UPLC)[4][7] |
| Column | ACQUITY UPLC™ BEH Phenyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient mixture of Potassium hydrogen phosphate buffer and Acetonitrile/Methanol |
| Flow Rate | Not Specified |
| Detection Wavelength | 242 nm |
| Column Temperature | 40°C |
| Runtime | 13.0 min |
Table 3: Comparison of Validation Parameters
| Validation Parameter | Method 1 (HPLC)[1][2] | Method 2 (HPLC)[5] | Method 3 (HPLC)[6] | Method 5 (HPLC)[8] | Method 6 (UPLC)[4][7] |
| Linearity (R²) | >0.999 | 0.999 | 0.9992 | Not Specified | 0.999 |
| Accuracy (% Recovery) | Not Specified | 99.75% - 101.86% | 99.04% - 101.45% | 99.8% | 94.38% - 109.97% |
| Precision (% RSD) | <2.0 | Not Specified | Not Specified | 0.44% (Method), 0.50% (Instrument) | <2.0 |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified | 0.01% |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified | 0.03% |
Experimental Protocols
Method 1: Stability-Indicating Gradient HPLC Method[1][2][3]
This method is designed for the quantitative determination of this compound and its impurities in topical dosage forms.
-
Sample Preparation: A sample concentration of 50 µg/mL of this compound is used for analysis. The extraction solvent system consists of tetrahydrofuran (B95107) and a mixture of water:methanol (50:50 v/v).[2]
-
Chromatographic Conditions:
-
Column: Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm).[1][2][3]
-
Mobile Phase A: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 80:15:05 (v/v/v).[1][3]
-
Mobile Phase B: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 20:70:10 (v/v/v).[1][3]
-
Gradient Program: Time (min)/% Solution B: 0/40, 10/45, 20/50, 30/55, 40/60, 50/70, 55/80, 60/40, and 65/40.[2]
-
Injection Volume: 50 µL.[2]
-
-
Forced Degradation Studies: The drug product was subjected to hydrolytic (acid and base), oxidative, photolytic, and thermal stress conditions as per ICH guidelines to demonstrate the stability-indicating nature of the method.[1][2] Significant degradation was observed under basic (0.5 N NaOH at 60°C for 15 min) and oxidative (3.0% H2O2 at 60°C for 20 min) conditions.[2]
Method 6: Stability-Indicating UPLC Method[4][9]
This method offers a rapid and sensitive approach for the quantification of this compound and its related impurities in a cream formulation.
-
Chromatographic Conditions:
-
Validation: The method was validated as per ICH guidelines and demonstrated good precision (%RSD < 2.0).[4][7] It is capable of detecting and quantifying impurities at levels of 0.01% and 0.03%, respectively.[4][7]
-
Forced Degradation: The drug was subjected to forced degradation conditions to establish the stability-indicating capability of the method.[4]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of analytical methods.
This guide provides a foundation for selecting and validating an appropriate analytical method for this compound. The choice between HPLC and UPLC will depend on specific laboratory capabilities and desired throughput, with UPLC generally offering faster analysis times. It is crucial to perform in-house validation to ensure the chosen method is suitable for its intended purpose.
References
- 1. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 4. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of this compound in this compound 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
In Vitro and In Vivo Correlation of Halobetasol Propionate Skin Permeation: A Comparative Guide
This guide provides a detailed comparison of the skin permeation of halobetasol (B1672918) propionate (B1217596), a potent topical corticosteroid, with an alternative, clobetasol (B30939) 17-propionate. It also explores advanced formulations designed to optimize its delivery and minimize side effects. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies.
Comparative Analysis of Halobetasol Propionate and Clobetasol 17-Propionate
This compound and clobetasol 17-propionate are both classified as super-potent topical corticosteroids used for inflammatory skin conditions.[1] Studies have demonstrated that while both show significant anti-inflammatory, antiproliferative, and vasoconstrictive effects, this compound often exhibits superior or comparable potency in various dermatopharmacologic models.[2]
A key in vivo method for assessing the potency of topical corticosteroids is the vasoconstrictor assay, which measures the degree of skin blanching caused by the drug. In a comparative vasoconstriction assay using 0.05% concentrations of both drugs in cream and ointment formulations, this compound ointment produced the highest blanching score.[2] Furthermore, in studies on volunteers using ethanol (B145695) solutions, there was a trend favoring the vasoconstrictive effect of this compound over clobetasol 17-propionate.[2]
The overall efficacy trends observed in these dermatopharmacologic studies align with results from clinical trials comparing the two ointments in the treatment of plaque psoriasis.[2]
Advanced Formulations for Enhanced Topical Delivery
To improve the therapeutic index of this compound by enabling controlled release and targeted skin delivery while minimizing systemic absorption, various advanced formulations have been investigated. These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and microemulsions.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):
SLNs and NLCs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound. Studies have shown that SLN formulations of this compound can offer a controlled release, with ex vivo studies demonstrating prolonged drug release for up to 12 hours.[3][4] In vitro skin deposition studies indicated that these nanoparticle formulations can prevent systemic uptake and lead to better accumulative uptake of the drug in the skin compared to marketed preparations.[3][4] An optimized SLN formulation incorporated into a gel was found to be less irritating than a commercial formulation in preclinical studies on rabbits, which may improve patient adherence.[3] Similarly, NLCs have been developed as a controlled release system for this compound, with selected formulations showing particle sizes under 200 nm and high encapsulation efficiency (>90%), making them suitable for topical delivery.[5]
Microemulsions:
Microemulsion-based gels of this compound have also been explored to enhance skin permeation. An optimized microemulgel formulation showed a 2-fold increase in ex vivo permeability through rat skin over 12 hours compared to a marketed gel.[6] This enhanced penetration may improve therapeutic efficacy and potentially reduce the frequency of application.[6]
Correlation of In Vitro and In Vivo Performance with Penetration Enhancers
A study investigating the effect of various skin penetration enhancers on this compound permeation provides a direct comparison between in vitro and in vivo results.[7][8] The in vitro permeation was assessed using human skin in Franz diffusion cells, while the in vivo anti-inflammatory efficacy was determined using an animal model.
The results showed a clear correlation: the two formulations with the highest ex vivo permeation profiles (containing menthone and nonane (B91170) as enhancers) also demonstrated the most significant anti-inflammatory effect in vivo.[7][8] The formulation with menthone exhibited the highest permeation flux in vitro and the greatest anti-inflammatory effect in vivo.[7][8]
Data Summary
Table 1: In Vivo Vasoconstriction Comparison
| Formulation | Blanching Score |
| 0.05% this compound Ointment | Highest Score |
| 0.05% Clobetasol 17-Propionate Ointment | Lower than this compound |
| 0.05% this compound Cream | Lower than Ointment Formulations |
| 0.05% Clobetasol 17-Propionate Cream | Lower than Ointment Formulations |
Source: Data synthesized from dermatopharmacologic investigations.[2]
Table 2: Ex Vivo Permeation of this compound with Penetration Enhancers
| Penetration Enhancer (5%) | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Amount Permeated at 24h (µg/cm²) |
| Menthone | 0.29 | 0.29 | 5.86 |
| Nonane | 0.21 | 0.21 | 4.34 |
| Limonene | 0.11 | 0.11 | 2.33 |
| Cetiol | 0.09 | 0.09 | 1.91 |
| Linoleic Acid | 0.08 | 0.08 | 1.62 |
| Decanol | 0.07 | 0.07 | 1.34 |
| Carene | 0.06 | 0.06 | 1.25 |
| Azone | 0.05 | 0.05 | 1.02 |
Source: Data from ex vivo studies on human skin.[7]
Table 3: Comparison of Advanced this compound Formulations
| Formulation Type | Key In Vitro/Ex Vivo Findings |
| Solid Lipid Nanoparticles (SLN) | Prolonged drug release up to 12 hours; enhanced accumulative uptake in the skin; reduced systemic absorption.[3][4] |
| Microemulgel | 2-fold increase in ex vivo permeability compared to a marketed gel over 12 hours.[6] |
Experimental Protocols
In Vitro Permeation Test (IVPT)
The IVPT is a common method to assess the rate and extent of drug permeation through the skin from a topical formulation. The U.S. Food and Drug Administration (FDA) provides guidance for conducting such studies for bioequivalence of topical products like this compound ointment and lotion.[9][10]
-
Test System: The test uses excised human skin, confirmed to be barrier-competent, mounted on a vertical diffusion cell system (Franz cells).[7][9][10]
-
Procedure:
-
Human skin from donors is dermatomed to a uniform thickness.
-
The skin is mounted on Franz diffusion cells, separating the donor and receptor compartments.
-
A finite dose of the this compound formulation is applied to the outer surface of the skin in the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Samples are collected from the receptor solution at predetermined time intervals.
-
The concentration of this compound in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
-
Endpoints: The primary endpoints for bioequivalence are typically the total cumulative amount of drug permeated (AMT) and the maximum flux (Jmax).[9][10]
In Vivo Vasoconstrictor Assay
The vasoconstrictor assay is a pharmacodynamic method used to determine the bioequivalence of topical corticosteroids. It relies on the principle that these drugs cause vasoconstriction in the dermal capillaries, leading to visible skin blanching.[11][12][13]
-
Subjects: The study is conducted on healthy adult volunteers with normal skin who have demonstrated a vasoconstrictive response to a screening topical corticosteroid.[11]
-
Procedure:
-
Small, defined areas on the forearms of the subjects are marked for application.
-
The test and reference formulations of this compound are applied to these designated sites.
-
The duration of application is carefully controlled.
-
After a specified period, the formulations are removed.
-
At predetermined time points post-removal, the degree of vasoconstriction (skin blanching) at each site is visually assessed by trained evaluators using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
-
Endpoint: The bioequivalence is based on the comparison of the vasoconstriction response profiles of the test and reference products.[12]
Visualization of Experimental Workflow
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
References
- 1. Halobetasol vs. Clobetasol for Eczema and Plaque Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 2. Dermatopharmacologic investigations of this compound in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-loaded solid lipid nanoparticles (SLN) for skin targeting by topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Investigation of microemulsion system for topical delivery of this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Effect of Different Skin Penetration Promoters in this compound Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Halobetasol Propionate Formulations for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new and existing commercial formulations of halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document serves as a valuable resource for professionals in dermatological drug development and research.
Executive Summary
Halobetasol propionate is a cornerstone in the topical treatment of various inflammatory dermatoses, including psoriasis and eczema. The evolution of its formulations from traditional ointments and creams to newer lotions and foams has been driven by the need to enhance efficacy, improve patient adherence, and minimize potential side effects. This guide delves into a comparative analysis of these formulations, with a special focus on a novel combination lotion incorporating tazarotene. The data presented herein is collated from various clinical trials and experimental studies to provide a clear, evidence-based comparison.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials comparing different formulations of this compound.
Table 1: Comparison of this compound 0.01% Lotion vs. 0.05% Cream [1][2][3]
| Efficacy Endpoint (2 Weeks) | This compound 0.01% Lotion | This compound 0.05% Cream | Vehicle | p-value (Lotion vs. Cream) |
| Treatment Success * | 30.0% | 31.6% | - | 0.854 |
| ≥2-Grade Improvement in Erythema | 38.3% | 31.6% | - | 0.446 |
| ≥2-Grade Improvement in Plaque Elevation | 40.0% | 36.8% | - | 0.727 |
| ≥2-Grade Improvement in Scaling | 43.3% | 47.4% | - | 0.663 |
| Improvement in Body Surface Area (BSA) | 22.3% | 20.9% | - | 0.787 |
| Treatment-Related Adverse Events | One application-site reaction | - | - | - |
*Treatment success was defined as achieving a score of "clear" or "almost clear" and at least a 2-grade improvement in Investigator's Global Assessment (IGA).
Table 2: Efficacy of this compound 0.05% Foam vs. Vehicle [4][5]
| Efficacy Endpoint (2 Weeks) | This compound 0.05% Foam | Vehicle Foam | p-value |
| Treatment Success (Study 1) | 25.3% | 3.9% | <0.001 |
| Treatment Success (Study 2) | 30.7% | 7.4% | <0.001 |
| Pruritus Score Improvement | >30% | Not significant | <0.001 |
*Treatment success was defined as achieving a score of "clear" or "almost clear" and at least a two-grade improvement from baseline in the Investigator's Global Assessment (IGA).
Table 3: Comparison of this compound 0.05% Ointment vs. Other Potent Corticosteroid Ointments
| Comparator | Success Rate (Healed or Marked Improvement) | Key Findings | Reference |
| 0.05% Betamethasone (B1666872) Dipropionate Ointment | 88.7% (HP) vs. 78.5% (BD) | This compound showed a higher success rate. | [6] |
| 0.1% Betamethasone Valerate Ointment | 88.1% (HP) vs. 64.3% (BV) | This compound was significantly superior (p=0.02). | [7] |
| 0.05% Clobetasol Propionate Ointment | 96% (HP) vs. 91% (CP) | This compound was directionally more effective. | [7] |
Table 4: Efficacy of this compound 0.01%/Tazarotene 0.045% Combination Lotion [8]
| Efficacy Endpoint (2 Weeks) | HP 0.01%/Tazarotene 0.045% Lotion | HP 0.05% Cream | Vehicle | p-value (Combination vs. Vehicle) |
| Treatment Success * | 32.8% | 34.0% | 3.3% | 0.002 |
| Treatment Success (Erythema) | 34.4% | 43.5% | - | - |
| Treatment Success (Plaque Elevation) | 54.1% | 50.8% | - | - |
| Treatment Success (Scaling) | 60.7% | 50.8% | - | - |
| Reduction in BSA | 25.0% | 24.8% | - | - |
*Treatment success was defined as at least a two-grade improvement from baseline in the IGA score and a score of “clear” or “almost clear”.
Experimental Protocols
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a standardized method to determine the bioequivalence of topical corticosteroids. It relies on the principle that these drugs cause vasoconstriction in the dermal capillaries, leading to skin blanching. The degree of blanching is proportional to the potency of the corticosteroid formulation.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases and who have not used topical or systemic corticosteroids for a specified period are enrolled.
-
Application Sites: Multiple small sites are marked on the volar aspect of the forearms.
-
Dosing: A standardized amount of the test and reference formulations is applied to the designated sites. Untreated sites serve as controls.
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing for a set duration to enhance drug penetration.
-
Evaluation: After a specified time, the dressings are removed, and the degree of vasoconstriction (skin blanching) is assessed. This can be done visually by a trained observer using a graded scale or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the formulations.
In Vitro Permeation Test (IVPT)
The in vitro permeation test is used to assess the rate and extent of drug absorption through the skin from a topical formulation. This assay is crucial for evaluating the performance of different vehicles and the bioequivalence of generic products.
Methodology:
-
Skin Preparation: Excised human or animal skin is used. The skin is dermatomed to a uniform thickness and mounted on a diffusion cell, typically a Franz cell, with the stratum corneum facing the donor compartment.
-
Diffusion Cell Setup: The receptor compartment of the Franz cell is filled with a receptor solution (e.g., phosphate-buffered saline) that is maintained at a constant temperature (usually 32°C) and continuously stirred.
-
Dosing: A finite dose of the topical formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and analyzed for the concentration of the active pharmaceutical ingredient (API), in this case, this compound.
-
Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Permeation Testing (IVPT)
Caption: In Vitro Permeation Testing (IVPT) workflow.
Logical Relationship for Bioequivalence Assessment
Caption: Bioequivalence assessment for topical formulations.
References
- 1. A phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study to compare the safety and efficacy of a this compound 0.01% lotion and this compound 0.05% cream in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Two Multicenter, Randomized, Double-Blind, Parallel Group Comparison Studies of a Novel Foam Formulation of this compound, 0.05% vs Its Vehicle in Adult Subjects With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, multicenter comparison between 0.05% this compound ointment and 0.05% betamethasone dipropionate ointment in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Safety and Efficacy of a Halobetasol 0.01%/Tazarotene 0.045% Fixed Combination Lotion in the Treatment of Moderate-to-severe Plaque Psoriasis: A Comparison with this compound 0.05% Cream - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Halobetasol Propionate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of halobetasol (B1672918) propionate (B1217596) in pharmaceutical formulations. The methodologies presented are based on established scientific literature and are designed to ensure specificity, accuracy, and precision in the presence of degradation products and impurities.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate assessment of a drug's stability. Below is a comparative summary of different validated methods for halobetasol propionate analysis.
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] | Method 4[6] |
| Column | Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm)[1][2] | ODS 3V (250 x 4.6mm, 5µ)[3] | Zorbax SB Phenyl (250 mm × 4.6 mm, 5 µm)[5] | Inertsil Sustainswift ODS 3V (250*4.6mm, 5µm)[6] |
| Mobile Phase | Gradient elution with Mobile Phase A and B[1][2] | Acetonitrile: Methanol (B129727): Buffer (60:15:25 v/v/v)[3] | Buffer: Acetonitrile: Methanol (40:35:25 v/v/v)[5] | Acetonitrile: Methanol: Water (40:25:35 v/v/v)[6] |
| Flow Rate | 0.8 mL/min[1][2] | 1.0 mL/min[3][4] | 1.5 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 240 nm[1][2][3] | 240 nm[3][4] | 240 nm[5] | 248 nm[6] |
| Column Temperature | 40°C[1][2] | 25°C[3] | 30°C[5] | Not Specified |
| Retention Time (this compound) | Not explicitly stated | ~7.06 min[3] | Not explicitly stated | Not explicitly stated |
| **Linearity (R²) ** | Not explicitly stated | 0.9992[3] | Not explicitly stated | 0.999[6] |
| Accuracy (% Recovery) | Not explicitly stated | 99.04 - 101.45%[3] | Not explicitly stated | 99.75% - 101.86%[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for a stability-indicating HPLC method for this compound, synthesized from the referenced literature.
Chromatographic Conditions (Based on Method 1)
-
Column: Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm[1][2].
-
Mobile Phase A: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 80:15:05 (v/v/v)[1][2].
-
Mobile Phase B: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 20:70:10 (v/v/v)[1][2].
-
Gradient Program:
-
0-10 min: 40-45% B
-
10-20 min: 45-50% B
-
20-30 min: 50-55% B
-
30-40 min: 55-60% B
-
40-50 min: 60-70% B
-
50-55 min: 70-80% B
-
55-60 min: 80-40% B
-
60-65 min: 40% B[1].
-
-
Injection Volume: 50 µL[1].
Method Validation Protocol
The method should be validated according to ICH guidelines, encompassing the following parameters:
-
Specificity and Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The drug product is subjected to stress conditions such as acid hydrolysis (e.g., 1 N HCl at 60°C), base hydrolysis (e.g., 1 N NaOH at 60°C), oxidative degradation (e.g., 6% H₂O₂ at 60°C), thermal degradation (e.g., 60°C), and photolytic degradation[1]. The purity of the this compound peak in the chromatograms of stressed samples is checked using a photodiode array (PDA) detector[1].
-
Linearity: Linearity is assessed by preparing and analyzing a series of solutions of this compound at different concentrations. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated[3][6].
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into a placebo preparation at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated[3].
-
Precision:
-
Repeatability (Intra-day Precision): The precision of the method is evaluated by repeatedly injecting the same standard solution (e.g., six times) on the same day and calculating the relative standard deviation (RSD) of the peak areas[1].
-
Intermediate Precision (Inter-day and Inter-analyst): This is determined by performing the analysis on different days or by different analysts to check the ruggedness of the method[1][3].
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined to assess the sensitivity of the method. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve[1].
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min), column temperature (±5°C), and pH of the mobile phase buffer (±0.2 units). The effect of these changes on the resolution and tailing factor of the peaks is observed[1].
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of a stability-indicating HPLC method.
Degradation Pathway of this compound under Stress Conditions
References
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jetir.org [jetir.org]
- 4. [PDF] Development and validation of RP HPLC method for determination of this compound and preservative (Methyl Paraben and Propyl Paraben) in formulation. | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ijcrt.org [ijcrt.org]
Preclinical Showdown: A Comparative Analysis of Halobetasol Propionate Foam and Ointment Formulations
For the discerning researcher and drug development professional, this guide provides a comprehensive preclinical comparison of halobetasol (B1672918) propionate (B1217596) foam and ointment formulations. While direct head-to-head preclinical studies are limited in the public domain, this analysis synthesizes available data to offer insights into the potential performance differences between these two widely used topical corticosteroid vehicles.
Halobetasol propionate, a super-potent corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses, including psoriasis and eczema. The vehicle in which the active pharmaceutical ingredient is delivered plays a crucial role in its efficacy, tolerability, and patient adherence. This guide delves into the preclinical data available for the 0.05% foam and ointment formulations of this compound, focusing on key performance parameters relevant to early-stage drug development.
Performance at a Glance: Quantitative Data Summary
| Parameter | This compound Foam (0.05%) | This compound Ointment (0.05%) | Reference |
| Systemic Absorption (Animal) | Data not available in preclinical models. | Less than 6% of the applied dose enters circulation within 96 hours. | [1] |
| Systemic Absorption (Human) | Plasma concentrations were measurable in all subjects, with a mean Cmax of 199.7 ± 217.3 pg/mL after 14 days of twice-daily application. | Data not available in a comparable format. | [2] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression (Human) | Laboratory evidence of HPA axis suppression was observed in 6 of 25 (24%) adult subjects and 6 of 23 (26.1%) adolescent subjects after two weeks of treatment. All subjects' HPA axis function returned to normal after treatment cessation. | Effects on serum cortisol levels were similar to 0.05% clobetasol (B30939) propionate ointment in a study on volunteers. | [3][4] |
| Anti-inflammatory Activity | Efficacious in reducing inflammation in clinical trials.[5] | Demonstrated marked anti-inflammatory effects in various dermatopharmacologic models.[3] | |
| Vasoconstrictive Effect | Data not available in preclinical models. | Yielded the highest blanching score in a vasoconstriction assay compared to clobetasol propionate cream and ointment.[3] |
Deep Dive: Experimental Methodologies
Understanding the preclinical models used to evaluate topical corticosteroids is crucial for interpreting the available data. Below are detailed protocols for key experiments cited in the literature.
Croton Oil-Induced Ear Edema in Rodents
This widely used model assesses the anti-inflammatory potency of a topical agent.
Protocol:
-
A solution of croton oil, a potent inflammatory agent, is prepared in a suitable solvent (e.g., acetone).
-
The test formulations (this compound foam and ointment) and a vehicle control are applied to the inner surface of one ear of the test animals (typically mice or rats).
-
Shortly after, the croton oil solution is applied to the same ear to induce inflammation.
-
After a specified period (e.g., 4-6 hours), the animals are euthanized, and a standardized punch biopsy is taken from both the treated and untreated ears.
-
The weight difference between the two ear punches is calculated to determine the degree of edema.
-
The percentage inhibition of edema by the test formulations compared to the vehicle control is calculated to determine anti-inflammatory activity.
Vasoconstrictor (Skin Blanching) Assay
This assay is a surrogate marker for the potency of topical corticosteroids and is based on their ability to constrict the small blood vessels in the upper dermis, leading to visible skin blanching.
Protocol:
-
Small, defined areas on the flexor surface of the forearm of healthy human volunteers are marked.
-
A standardized amount of the test formulations (this compound ointment and its vehicle) is applied to these areas.
-
The sites are often occluded for a specific duration to enhance penetration.
-
After the application period, the formulations are removed.
-
At predetermined time points (e.g., 2, 4, 6, 18, 24 hours) after application, the degree of skin blanching is visually assessed by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
The blanching scores are then plotted over time to generate a blanching profile, and the area under the curve can be calculated to compare the potency of different formulations.[3]
Visualizing the Science: Diagrams
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Corticosteroid Anti-inflammatory Signaling Pathway
Workflow of a Preclinical Anti-inflammatory Ear Edema Study
Discussion and Future Directions
The available preclinical and clinical data suggest that both this compound foam and ointment are highly effective topical corticosteroids. The ointment formulation has demonstrated superior vasoconstrictive effects in human studies, which is often correlated with higher potency.[3] Animal studies have established the percutaneous absorption of the ointment to be less than 6%.[1]
For the foam formulation, while direct preclinical comparisons are lacking, clinical data has established its efficacy and a safety profile that includes transient HPA axis suppression in a proportion of patients, a known effect of super-potent topical steroids.[4] Foam formulations are often favored for their cosmetic elegance and ease of application, particularly over large or hairy areas, which may improve patient adherence.[5]
Gaps in Preclinical Data: A significant gap exists in the literature regarding direct, head-to-head preclinical comparisons of this compound foam and ointment. Such studies would be invaluable for a more definitive understanding of the influence of the vehicle on the following parameters:
-
Skin Penetration and Retention: In vitro and in vivo studies directly comparing the flux and skin retention of this compound from both formulations would provide critical data on bioavailability at the target site.
-
Pharmacodynamic Equivalence: Head-to-head studies in validated animal models of inflammation (e.g., ear edema, UV-induced erythema) would allow for a direct comparison of their anti-inflammatory potency.
-
Local and Systemic Safety: Comparative local tolerance and systemic exposure studies in animals would provide a more nuanced understanding of the safety profiles of the two formulations.
References
Safety Operating Guide
Proper Disposal of Halobetasol Propionate: A Guide for Laboratory Professionals
The proper disposal of Halobetasol Propionate, a high-potency corticosteroid, is crucial for maintaining laboratory safety and ensuring environmental protection. As a potent, pharmacologically active substance suspected of causing genetic defects and reproductive harm, it necessitates handling and disposal with strict adherence to established protocols and regulations.[1][2] Improper disposal, such as discarding with household garbage or flushing down the drain, is strictly prohibited to prevent contamination of water systems.[1]
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting. Adherence to these guidelines will help your institution remain in compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and foster a culture of safety.
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound from other laboratory waste streams. This includes pure substance, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Containerization: Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container must be robust and compatible with the waste material.
-
Labeling: Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound." Include any other information required by your institution's and local regulations.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[3][4][5] These companies can provide documentation of proper disposal, which is essential for regulatory compliance.
An alternative disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[6] This should only be performed by trained personnel in facilities with the appropriate equipment and permits.
Safety and Regulatory Data
The following table summarizes key safety and regulatory information for this compound.
| Parameter | Information | Source |
| Hazard Class | Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | [1] |
| Environmental Hazard | Water hazard class 2 (Self-assessment): hazardous for water. Danger to drinking water if even small quantities leak into the ground. | [1] |
| Disposal Regulations | Must be disposed of according to official federal, state, and local regulations. Prohibited from being disposed of with household garbage or entering the sewage system. | [1][6] |
| Recommended Disposal | Offer to a licensed hazardous material disposal company or burn in a chemical incinerator with an afterburner and scrubber. | [3][4][5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and impervious clothing. Use a local exhaust if dust or aerosol will be generated. | [3][6][7] |
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[7]
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and protective clothing, before attempting to clean the spill.[3][7]
-
Containment and Cleanup: For solid spills, carefully sweep the material to collect it into an airtight container, avoiding dust dispersion.[6] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container.[7]
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with alcohol or another suitable solvent.[7]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined above.[6][7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Halobetasol Propionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Halobetasol Propionate, a potent corticosteroid. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Disposal Summary
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE and disposal procedures for this compound.
| Item | Specification | Disposal Plan |
| Gloves | Double gloving with powder-free nitrile or neoprene gloves is recommended.[1][2] The outer glove should be placed over the gown cuff.[1] Gloves must conform to EN 374 standard.[3] | Remove and dispose of outer gloves in a sealed bag after each task.[1] All contaminated gloves should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] |
| Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2] | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3][4] |
| Eye Protection | Tightly fitting safety goggles or a face shield are necessary.[2][3][5] | Decontaminate after use. If disposable, discard as hazardous waste. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of inhalation of dust or aerosols.[2] | Dispose of cartridges or the entire respirator as hazardous waste according to manufacturer's instructions and local regulations. |
| This compound Waste | All excess material and contaminated disposables. | Must not be disposed of with household garbage.[6] Dispose of as hazardous waste through a licensed disposal company, in accordance with local, regional, national, and international regulations.[3][4][5] May be incinerated in a facility with an afterburner and scrubber.[3] |
| Contaminated Packaging | Empty or partially used containers. | Dispose of in accordance with official regulations.[6] |
Step-by-Step Handling and Disposal Protocol
Follow these procedural steps to ensure the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure adequate ventilation.
-
Before starting, obtain special instructions and read all safety precautions.[5]
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.[1]
-
Don a disposable gown, ensuring it is fully closed.
-
Put on the inner pair of nitrile gloves, tucking the gown cuffs underneath.
-
Put on the outer pair of nitrile gloves, pulling them over the gown cuffs.[1]
-
Wear tightly fitting safety goggles.[3] If a significant splash risk exists, use a face shield in addition to goggles.
3. Handling this compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
4. Accidental Release Measures:
-
In case of a spill, avoid generating dust.[3]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Sweep up or vacuum spilled material into a suitable, labeled container for disposal.[8]
-
Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[8]
5. Disposal of Waste:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[3][4]
6. Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown by rolling it outwards and away from the body, and dispose of it.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
